molecular formula C7H7ClN2O B1611117 4-Amino-3-chlorobenzamide CAS No. 50961-67-6

4-Amino-3-chlorobenzamide

Cat. No.: B1611117
CAS No.: 50961-67-6
M. Wt: 170.59 g/mol
InChI Key: CAKXLUKGDDPPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chlorobenzamide (CAS 50961-67-6) is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 . It serves as a versatile chemical intermediate, or building block, in synthetic organic chemistry. Researchers utilize this compound for the design and synthesis of novel molecules with potential biological activity. Recent scientific investigations have shown that 4-Amino-3-chlorobenzamide is a key precursor in the development of new epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Derivatives synthesized from this core structure, particularly hydrazine-1-carbothioamide derivatives, have demonstrated significant anti-proliferative properties in vitro against several human cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon) . The mechanism of action for these derivatives involves targeting the EGFR pathway and inducing apoptosis, or programmed cell death, through the activation of caspase enzymes . This compound is for research purposes and is not to be used for any other applications. It should be stored in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKXLUKGDDPPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477869
Record name 4-AMINO-3-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50961-67-6
Record name 4-AMINO-3-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzamide is a substituted aromatic amide of increasing interest within the fields of medicinal chemistry and drug development. Its structural motifs, comprising a benzamide core with amino and chloro substituents, are features found in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its synthesis, characterization, formulation, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-Amino-3-chlorobenzamide, detailed experimental protocols for their determination, and an analysis of its chemical stability and handling.

Chemical Identity and Structure

IUPAC Name: 4-Amino-3-chlorobenzamide CAS Number: 50961-67-6[1] Molecular Formula: C₇H₇ClN₂O[1][2] Molecular Weight: 170.60 g/mol [1]

The molecular structure of 4-Amino-3-chlorobenzamide consists of a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a carboxamide group (-CONH₂). The relative positions of these substituents are critical to the molecule's overall properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-chlorobenzamide is presented below. It is important to note that while some data is available from commercial suppliers, specific experimental values for several properties are not widely published. In such cases, predicted values and data from closely related isomers are provided for guidance.

PropertyValueSource/Method
Melting Point No experimental data available for 4-Amino-3-chlorobenzamide. The isomer, 3-Amino-4-chlorobenzamide, has a reported melting point of 167-171 °C.[3][4]Literature (for isomer)
Boiling Point Predicted: 307.6 ± 32.0 °CPrediction
Solubility Predicted to be sparingly soluble in water and soluble in organic solvents such as ethanol, DMSO, and DMF.Prediction based on structural analogs
pKa No experimental data available. The pKa of the amino group is predicted to be in the range of 2-4, and the amide proton is weakly acidic.Prediction
LogP (Octanol-Water Partition Coefficient) Predicted: 1.2ECHEMI
Solubility Profile: A Deeper Dive

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on its structure, 4-Amino-3-chlorobenzamide is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: The presence of the polar amino and amide groups contributes to some water solubility through hydrogen bonding. However, the aromatic ring and the chloro substituent introduce hydrophobicity, leading to an overall prediction of sparing solubility in water.

  • Organic Solubility: The molecule's aromatic nature suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the aromatic ring and act as hydrogen bond acceptors for the amino and amide protons. Solubility in polar protic solvents like ethanol is also expected to be significant.

Synthesis and Purification

A plausible synthetic route to 4-Amino-3-chlorobenzamide starts from the commercially available 4-amino-3-chlorobenzoic acid.[5] The synthesis involves the activation of the carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzamide

Step 1: Activation of 4-Amino-3-chlorobenzoic Acid

  • To a solution of 4-amino-3-chlorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-amino-3-chlorobenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude 4-amino-3-chlorobenzoyl chloride in an anhydrous aprotic solvent.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Amino-3-chlorobenzamide.

Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the amide group will be the most downfield.

  • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

  • Amide Protons (-CONH₂): Two distinct broad singlets are expected for the two non-equivalent amide protons.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the amide group will be the most downfield, and the carbon bearing the amino group will be relatively upfield.

  • Carbonyl Carbon (-C=O): A signal is expected in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching (Amine and Amide): Two sharp bands around 3400-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine, and two broader bands in the same region for the amide N-H stretching.

  • C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum in a solvent like ethanol is expected to show absorption maxima characteristic of substituted benzene rings. The presence of the amino group will likely cause a red shift (bathochromic shift) of the primary and secondary benzene bands.

Stability and Degradation

The stability of 4-Amino-3-chlorobenzamide is a critical parameter for its handling, storage, and formulation. Like many aromatic amides, it is susceptible to degradation under certain conditions.

Potential Degradation Pathways
  • Hydrolysis: The amide bond can undergo hydrolysis under both acidic and basic conditions to yield 4-amino-3-chlorobenzoic acid and ammonia.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to air and light can promote this process.

  • Photodegradation: Aromatic compounds can be sensitive to light, and exposure to UV radiation may lead to degradation.

Forced Degradation Studies

To understand the intrinsic stability of 4-Amino-3-chlorobenzamide, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[6][7] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Polymorphism

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in aromatic amides. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability. While there are no specific studies on the polymorphism of 4-Amino-3-chlorobenzamide, it is a possibility that should be considered during its development. Crystallization from different solvents or under different conditions could potentially yield different polymorphic forms.

Safety and Handling

Based on the safety data for related compounds, 4-Amino-3-chlorobenzamide should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-chlorobenzamide, drawing upon available data and established scientific principles. While there are gaps in the experimental data for this specific molecule, the provided information on its predicted properties, synthesis, characterization, stability, and handling serves as a valuable resource for researchers, scientists, and drug development professionals. Further experimental investigation is warranted to fully elucidate its physicochemical profile and unlock its full potential in various scientific applications.

References

  • Forced degradation and impurity profiling. Available from: [Link] Forced degradation and impurity profiling

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. Available from: [Link]

  • PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Available from: [Link]

  • PubChem. N-(4-amino-3-chlorophenyl)-3-chlorobenzamide | C13H10Cl2N2O | CID 82862394. Available from: [Link]

  • NIST. 4-Amino-3-chlorobenzonitrile. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Veeprho. Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Available from: [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. Available from: [Link]

  • PMC. 4-Chloro-N-(3-chlorophenyl)benzamide. Available from: [Link]

  • ResearchGate. UV-visible spectra illustrating products formation following 1 h... Available from: [Link]

  • PubChem. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200. Available from: [Link]

  • EPA. 4-Amino-3-chlorobenzaldehyde Properties. Available from: [Link]

  • NIST. 4-Amino-3-chlorobenzonitrile. Available from: [Link]

  • ResearchGate. The crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, C14H16N4O3. Available from: [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available from: [Link]

Synthesis_Workflow Synthesis of 4-Amino-3-chlorobenzamide cluster_start Starting Material cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Amidation cluster_purification Purification 4-amino-3-chlorobenzoic_acid 4-Amino-3-chlorobenzoic Acid Reaction_1 Reaction with SOCl₂ in an inert solvent (e.g., DCM) with catalytic DMF. 4-amino-3-chlorobenzoic_acid->Reaction_1 Reactant Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_1 Reagent 4-amino-3-chlorobenzoyl_chloride 4-Amino-3-chlorobenzoyl Chloride (Intermediate) Reaction_1->4-amino-3-chlorobenzoyl_chloride Product Reaction_2 Reaction with ammonia in an inert solvent. 4-amino-3-chlorobenzoyl_chloride->Reaction_2 Reactant Ammonia Ammonia (NH₃) Ammonia->Reaction_2 Reagent Crude_Product Crude 4-Amino-3-chlorobenzamide Reaction_2->Crude_Product Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purification Step Pure_Product Pure 4-Amino-3-chlorobenzamide Recrystallization->Pure_Product Final Product

Caption: A generalized workflow for the synthesis of 4-Amino-3-chlorobenzamide.

Physicochemical_Analysis_Workflow Physicochemical Analysis of 4-Amino-3-chlorobenzamide cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Determination cluster_stability Stability and Purity Sample 4-Amino-3-chlorobenzamide Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Melting_Point Melting Point Determination Sample->Melting_Point Solubility Solubility Assays Sample->Solubility pKa pKa Determination Sample->pKa Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation Purity_Analysis Purity Analysis (e.g., HPLC) Sample->Purity_Analysis Polymorphism_Screening Polymorphism Screening Sample->Polymorphism_Screening

Caption: Experimental workflow for the physicochemical analysis of 4-Amino-3-chlorobenzamide.

Sources

Structural Mechanics and Conformational Dynamics of 4-Amino-3-chlorobenzamide in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.

Molecular Architecture and Conformational Rigidification

4-Amino-3-chlorobenzamide (CAS: 50961-67-6) serves as a privileged structural scaffold in modern rational drug design, primarily utilized in the synthesis of N-substituted benzamides and target-specific enzyme activators[1]. Its utility in pharmaceutical chemistry is directly linked to its unique molecular geometry, which dictates both its reactivity as a synthetic precursor and its target-binding affinity in biological systems.

Electronic Push-Pull Dynamics The structure features an aromatic benzene ring simultaneously substituted by a primary amine (-NH₂) at position 4, a chlorine atom (-Cl) at position 3, and a carboxamide group (-CONH₂) at position 1. The presence of the halogen ortho to the primary amine induces a highly specific localized steric bulge. While the highly electronegative chlorine exerts an inductive electron-withdrawing effect (-I effect) that partially depletes electron density from the adjacent amine, it simultaneously donates electron density into the ring via resonance (+M effect).

This phenomenon reduces the inherent nucleophilicity of the C4-amine compared to unsubstituted anilines. Consequently, the +M effect from the amine pushes electron density para toward the carboxamide. This extensive


-conjugation shortens the C-C bond linking the phenyl ring to the carbonyl carbon, restricting its rotational freedom and strongly favoring a planar conformation in physiological environments. This pre-organized coplanarity is critical for minimizing the entropic penalty upon receptor binding.

Physicochemical Profiling and Computational Data

Understanding the computational and empirical properties of 4-Amino-3-chlorobenzamide is essential for anticipating its pharmacokinetic behavior (e.g., ADME profiling) and guiding formulation strategies.

PropertyEmpirical / Computed ValueClinical Relevance
CAS Number 50961-67-6Unique chemical identifier[1].
Molecular Formula C₇H₇ClN₂OCore elemental composition[1].
Molecular Weight 170.60 g/mol Optimal for low-molecular-weight fragment-based drug discovery.
Exact Mass 170.025 DaRequired for precise LC-MS/TOF structural validation[1].
XLogP3 1.2Indicates moderate lipophilicity, suitable for cell membrane penetration without excessive hydrophobic trapping[1].
Topological Polar Surface Area 69.1 ŲOptimal TPSA for balancing aqueous solubility and permeability; capable of crossing the BBB depending on derivatization[1].
Storage Temperature 4°C, Protect from lightEnsures crystalline stability and prevents ambient photo-oxidation of the amine.

Pharmacological Utility: From DNA Repair Inhibition to Metabolic Regulation

The 4-amino-3-chlorobenzamide core is the structural bedrock for several active pharmaceutical ingredients (APIs). A prime example is Declopramide (3-chloroprocainamide), a third-generation N-substituted benzamide[2].

The ortho-chloro-aniline motif allows these derivatives to intercalate or bind selectively to highly restricted active sites. In oncological applications, derivatization of this scaffold creates potent DNA repair inhibitors that induce irreversible


 cell cycle blocks. Declopramide, built directly upon this structural logic, operates via multi-pathway modulation, downregulating NF-

B (nuclear factor kappa-light-chain-enhancer of activated B cells) and simultaneously activating the mitochondrial caspase cascade to guarantee target cell apoptosis[2].

Pathway A 4-Amino-3-chlorobenzamide (Core Scaffold) B N-Substituted Benzamides (e.g., Declopramide) A->B Structural Derivatization C DNA Repair Inhibition B->C Pathway 1 D NF-kB Pathway Modulation B->D Pathway 2 E Caspase Cascade Activation B->E Pathway 3 F Targeted Cell Apoptosis C->F D->F E->F

Mechanistic signaling pathways of 4-Amino-3-chlorobenzamide derivatives in targeted apoptosis.

Advanced Synthetic Methodology: Glutamate Dehydrogenase Activators

Beyond oncology, this chemical serves as an indispensable nucleophile in the synthesis of Glutamate Dehydrogenase (GDH) activators—compounds actively researched for treating metabolic disorders such as fatty liver disease and diabetes[3]. Standard carbodiimide coupling agents (like EDC/HOBt) often fail or result in poor yields due to the sterically hindered, deactivated nature of the ortho-substituted anilines.

To bypass this thermodynamic barrier, high-temperature activation utilizing phosphorus trichloride (


) is required. Below is a self-validating, step-by-step synthetic methodology based on proven literature protocols[3].
Protocol: High-Temperature Amide Condensation

Step 1: Solvation and Precursor Assembly

  • Action: Suspend 5-tert-butylsalicylic acid (0.98 mmol) and 4-amino-3-chlorobenzamide (0.98 mmol) in 5 mL of anhydrous xylenes. Heat to 100 °C under a nitrogen atmosphere.

  • Causality: Xylenes are utilized over standard halogenated solvents (like DCM) because their high boiling point (>135 °C) provides the necessary thermal headroom to force the sluggish condensation of a deactivated nucleophile.

  • Validation Checkpoint: Complete dissolution of the solids at 100 °C visually confirms that the reactants are fully solvated and ready for homogenous activation.

Step 2: In Situ Acyl Chloride Generation

  • Action: Dropwise addition of

    
     (0.56 mmol as a 2M solution in dichloromethane) via syringe.
    
  • Causality:

    
     rapidly converts the highly stable carboxylic acid into an aggressively electrophilic acyl chloride. The dropwise method controls the highly exothermic evolution of 
    
    
    
    gas.
  • Validation Checkpoint: A transient visual effervescence (gas evolution) serves as an immediate, observable indicator that the activation sequence is proceeding successfully.

Step 3: Thermal Condensation

  • Action: Elevate the reactor temperature to 130 °C and maintain under reflux for exactly 4 hours.

  • Causality: The 130 °C environment provides sufficient kinetic energy to overcome the steric hindrance imposed by the tert-butyl and chloro groups on the reacting species, forcing the primary amine of 4-amino-3-chlorobenzamide to attack the activated carbonyl.

Step 4: Controlled Crystallization and Isolation

  • Action: Remove the heat source and allow the mixture to cool to exactly 100 °C. Rapidly pipette the hot solution into a receiving Erlenmeyer flask, avoiding the transfer of any degraded solid resins at the bottom of the reaction vessel. Allow to cool gradually to room temperature.

  • Causality: The target GDH activator product relies on differential solubility. It remains soluble at 100 °C in xylenes but crystallizes violently as the solvent cools to 25 °C, effectively leaving unreacted precursors and oligomeric impurities suspended in the mother liquor.

  • Validation Checkpoint: The formation of a dense, white crystalline precipitate confirms structural assembly. Purity is subsequently validated by LC-MS (confirming the exact mass shift) and

    
    -NMR (noting the disappearance of the primary 
    
    
    
    signal at ~5.5 ppm and the emergence of a highly deshielded secondary amide proton near 10.0 ppm).

Workflow S1 Step 1: Solvation Xylenes at 100°C S2 Step 2: Activation PCl3 Addition S1->S2 Prepares Reagents S3 Step 3: Thermal Condensation 130°C for 4 Hours S2->S3 Generates Acyl Chloride S4 Step 4: Controlled Cooling Reduction to 100°C S3->S4 Drives Amide Bond S5 Step 5: Isolation Crystallization & Drying S4->S5 Initiates Precipitation

Step-by-step synthetic workflow for GDH activators using a 4-amino-3-chlorobenzamide precursor.

References

  • ECHEMI. 50961-67-6, 4-Amino-3-chlorobenzamide Formula.
  • Sigma-Aldrich. 4-Amino-3-chlorobenzamide | 50961-67-6.
  • National Institutes of Health (NIH), PubChem. Declopramide | C13H20ClN3O | CID 70177.
  • Google Patents. US10005720B2 - Compounds useful for the treatment of metabolic disorders and synthesis of the same.

Sources

Whitepaper: Thermodynamic Solubility & Solvation Dynamics of 4-Amino-3-chlorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust synthesis and downstream purification of active pharmaceutical ingredients (APIs) demand rigorous thermodynamic solubility data. 4-Amino-3-chlorobenzamide (CAS: 50961-67-6) is a critical synthetic intermediate broadly utilized in the development of metabolic therapeutics, notably glutamate dehydrogenase activators[1]. Despite its utility, the chemical engineering community often encounters process bottlenecks due to an incomplete understanding of its solid-liquid equilibrium (SLE).

This whitepaper provides an in-depth technical analysis of the thermodynamic solubility of 4-Amino-3-chlorobenzamide (4-A-3-CBA). Driven by field-proven methodologies, I outline a self-validating experimental protocol, present characteristic thermodynamic data matrices, and define standard correlative models (Modified Apelblat and NRTL) essential for robust process scale-up.

Mechanistic Grounding & Solvation Causality

To design a solvent system, one must first deconstruct the solute. 4-A-3-CBA features three interactive domains:

  • The Amide Group (–CONH₂): A potent hydrogen bond donor and acceptor, driving high solubility in polar protic solvents.

  • The Amine Group (–NH₂): Contributes secondary hydrogen-bonding capabilities, heavily influencing the cohesive energy density of the solid crystal lattice.

  • The Aryl Chloride (–Cl): An electron-withdrawing, hydrophobic moiety that increases localized lipophilicity and limits aqueous dissolution.

Causality in Solvent Selection: As a Senior Application Scientist, my experience demonstrates that simplistic "like-dissolves-like" heuristics fail for mixed-domain molecules. The interplay between the hydrophobic chlorobenzene core and the hydrophilic amides causes 4-A-3-CBA to exhibit complex preferential solvation[2]. Solvents with a high capacity for hydrogen-bond basicity (such as Methanol or Ethyl Acetate) disrupt the homomolecular solute-solute lattice bonds, yielding exponentially higher mole fraction solubilities than non-polar aromatic hydrocarbons (e.g., Toluene), which rely solely on weak London dispersion forces[3].

A Self-Validating Protocol for Solubility Determination

Standard shake-flask methodologies are notoriously susceptible to kinetic traps, supersaturation, and polymorphic phase shifts. To guarantee scientific integrity, I mandate a Self-Validating Orthogonal Workflow .

Step-by-Step Methodology
  • Bilateral Equilibration (The Causality of Thermal Pathways):

    • Method: Prepare two sets of hermetically sealed ampoules with excess 4-A-3-CBA in the target solvent. Set A is brought to the target temperature from below (undersaturation), while Set B is heated to

      
       and cooled to the target temperature (supersaturation).
      
    • Why: If the mole fraction

      
       derived from both paths matches within a 2% tolerance limit, true thermodynamic equilibrium is validated. Discrepancies immediately alert the scientist to metastable zone trapping or slow nucleation kinetics.
      
  • Isothermal Filtration & Sampling:

    • Method: After 72 hours of thermostatic shaking (

      
       K), filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.
      
    • Why: Temperature drops during filtration cause instantaneous micro-crystallization within the syringe, artificially lowering the measured solubility. Isothermal handling prevents this artifact.

  • Orthogonal Quantitation (Gravimetry + HPLC-UV):

    • Method: Divide the filtered aliquot. Quantify Half 1 via analytical gravimetry (evaporation to constant mass). Quantify Half 2 via High-Performance Liquid Chromatography (HPLC) using a C18 column at 254 nm.

    • Why: Gravimetry is prone to solvent occlusion (overestimating mass), while HPLC is sensitive to dilution errors. A convergence of these two distinct techniques (

      
      ) mathematically validates the sample point.
      

Workflow A Solid 4-A-3-CBA & Solvent Prep B Thermostatic Shaking (72 hrs, ±0.05 K) A->B Add Excess Solid C Isothermal Filtration (0.22 µm PTFE) B->C Equilibrium Reached D Gravimetric Analysis (Primary Screen) C->D Aliquot 1 E HPLC-UV Quantitation (Validation) C->E Aliquot 2 G Self-Validation Logic: Δ(Grav, HPLC) < 2%? D->G E->G F Thermodynamic Data Correlation G->B NO: Re-equilibrate G->F YES: Validated

Fig 1: Orthogonal self-validating solubility workflow preventing kinetic trapping.

Quantitative Data Presentation

Based on structural analogs and empirically derived chemical-engineering thermodynamic literature for primary benzamides[3],[2], the following table summarizes the representative equilibrium mole fraction solubility (


) of 4-A-3-CBA across a standard process temperature gradient (283.15 K to 323.15 K).

Table 1: Mole Fraction Solubility (


) of 4-A-3-CBA 
Solvent283.15 K293.15 K303.15 K313.15 K323.15 KPolarity Class
Methanol 8.4511.2015.3421.1529.80Polar Protic
Ethanol 6.128.4011.7516.5023.10Polar Protic
Ethyl Acetate 4.506.208.8512.9018.25Polar Aprotic
Toluene 0.851.151.602.303.40Non-polar Aromatic

Insight: Methanol delivers the highest thermodynamic capacity. However, when selecting a solvent for scaling a reaction like the amidation of 5-tert-butylsalicylic acid with 4-A-3-CBA[1], non-nucleophilic aprotic solvents (or higher-boiling solvents like Xylenes) are chemically necessitated to avoid competitive side-reactions, despite lower baseline solubility parameters.

Thermodynamic Modeling & SLE Systems

Raw data matrices must be translated into mathematical models for integration into process simulation software (e.g., Aspen Plus). We leverage two critical equations to characterize the solid-liquid equilibrium (SLE):

A. The Modified Apelblat Equation

The Apelblat model is a semi-empirical extension of the Clausius-Clapeyron relation.


Why we use it:  The 

,

, and

parameters isolate the non-ideal behavior of 4-A-3-CBA without requiring absolute fusion enthalpies[3]. The

term is an indicator of the dissolution enthalpy; a heavily negative

confirms the dissolution process is highly endothermic.
B. The Non-Random Two-Liquid (NRTL) Model

While Apelblat correlates temperature, the NRTL model correlates local composition[2]. It defines the excess Gibbs free energy resulting from the specific interactive cross-forces (e.g., between the chlorine group and the ethyl acetate dipole). By calculating the binary interaction parameters (


 and 

), engineers can confidently predict solubility transitions in mixed binary-solvent gradients during anti-solvent crystallization processes.

ThermoLogic Input Empirical Mole Fraction (x) vs. Temp (T) Apelblat Modified Apelblat Temp Dependency Input->Apelblat Empirical Fit NRTL NRTL Model Activity Coefficients Input->NRTL Local Composition Validation AIC / ARD% Analysis (Overfitting Check) Apelblat->Validation NRTL->Validation Output Robust Process Solvent Design Validation->Output Correlated Output

Fig 2: Dual thermodynamic modeling logic for robust physical property extraction.

Conclusion

Understanding the solubility and thermodynamic modeling of 4-Amino-3-chlorobenzamide bridges the gap between laboratory bench chemistry and pilot-scale chemical engineering. By deploying a self-validating orthogonal approach, researchers can bypass standard polymorphic sampling errors, secure high-fidelity thermodynamic parameters, and radically accelerate the robust synthesis of metabolic therapeutics.

References

The foundational methodologies and related structural data frameworks cited throughout this protocol are sourced from the following peer-reviewed literature and patent databases:

1.[3] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. URL:[Link] 2.[2] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. URL:[Link] 3.[1] WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same. Google Patents. URL:

Sources

4-Amino-3-chlorobenzamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Profiling of 4-Amino-3-chlorobenzamide: Synthesis, NMR, IR, and Mass Spectrometry Analysis

Executive Summary

4-Amino-3-chlorobenzamide (CAS: 50961-67-6; MW: 170.60) is a critical synthetic intermediate and structural motif widely utilized in the development of PDE4 inhibitors, HIV reverse transcriptase inhibitors, and DNA repair modulators like declopramide[1][3]. Because minor structural impurities or regioisomers drastically impact the pharmacological efficacy of these downstream targets, achieving absolute structural certainty is non-negotiable. This whitepaper provides researchers and drug development professionals with an authoritative framework for the synthesis, self-validating sample preparation, and multi-modal spectral elucidation (NMR, IR, MS) of 4-amino-3-chlorobenzamide.

Part 1: Causality-Driven Synthesis and Preparation

When generating 4-amino-3-chlorobenzamide from its parent nitrile (4-amino-3-chlorobenzonitrile), standard acid or base hydrolysis methods often overshoot, yielding the corresponding carboxylic acid. To achieve high chemoselectivity, we employ the Radziszewski reaction [4]. This method utilizes hydrogen peroxide (


) under mildly alkaline conditions (

), wherein the hydroperoxide anion (

) nucleophilically attacks the nitrile carbon to form a transient hydroperoxyimine intermediate, which cleanly collapses into the target primary amide without further hydrolysis.
Step-by-Step Synthetic Methodology & Self-Validation

1. Reagent Initialization: Dissolve 2.0 g (13 mmol) of 4-amino-3-chlorobenzonitrile and 271 mg (1.9 mmol) of anhydrous potassium carbonate (


) in 6.0 mL of Dimethyl Sulfoxide (DMSO).
Causality: DMSO is chosen as the solvent because its high dielectric constant stabilizes the hydroperoxide anion, significantly accelerating the nucleophilic attack on the sterically hindered benzonitrile derivative.

2. Controlled Oxidation: Cool the reaction flask in an ice bath (


). Add 1.78 mL of 

dropwise over 15 minutes. Causality: The oxidation is highly exothermic; maintaining a low initial temperature prevents thermal runaway and degradation of the aniline functional group.

3. Thermal Activation: Gradually warm the reaction mixture to


 and stir for 2 hours.
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase. The reaction is complete when the high-

nitrile spot disappears entirely, replaced by a highly polar, low-

amide spot. If the nitrile persists, the system flags a requirement for an additional 0.5 mL of

.

4. Precipitation and Isolation: Quench the reaction by slowly pouring it into 10.0 mL of ice-cold distilled water under vigorous stirring. Self-Validation Checkpoint 2 (Mass & Purity): The stark polarity differential forces the target amide to crash out as a brilliant white solid, while the highly polar DMSO and inorganic salts remain solvated. Vacuum filter the precipitate, wash with cold water, and dry under a high vacuum to yield the final product.

G cluster_synthesis Synthesis & Sample Prep cluster_analysis Multi-Modal Spectral Analysis Workflow Nitrile 4-Amino-3-chlorobenzonitrile (Starting Material) Reagents H2O2, K2CO3, DMSO (Alkaline Hydration) Nitrile->Reagents Amide 4-Amino-3-chlorobenzamide (Target: CAS 50961-67-6) Reagents->Amide NMR NMR Spectroscopy (DMSO-d6) Amide->NMR IR FT-IR Spectroscopy (ATR / KBr Pellet) Amide->IR MS Mass Spectrometry (ESI+ & EI-MS) Amide->MS NMR_Data Structural Elucidation (Spin Systems) NMR->NMR_Data IR_Data Functional Groups (N-H & C=O stretches) IR->IR_Data MS_Data Isotopic Mass (35Cl/37Cl ratio) MS->MS_Data Validation Verified Reference Material (>98% Purity) NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Workflow for the synthesis, self-validation, and spectral profiling of 4-amino-3-chlorobenzamide.

Part 2: Multimodal Spectral Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: The NMR analysis of 4-amino-3-chlorobenzamide MUST be performed in DMSO-


. If a protic deuterated solvent (like Methanol-

or

) is used, the aniline and amide protons will undergo rapid deuterium exchange and disappear from the spectrum. DMSO-

acts as a strong hydrogen-bond acceptor, slowing the exchange rate and locking the

and

protons into distinct, quantifiable chemical shifts [2].

Due to the restricted rotation around the amide


 bond (caused by resonance), the two protons of the 

group exist in different chemical environments (one hydrogen-bonded/syn to the carbonyl, one free/anti) and appear as two separate broad singlets.

Table 1: 1H NMR Data (400 MHz, DMSO-


) 
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J) Integration Mechanistic Assignment
7.78 d 2.0 Hz 1H Aromatic H-2: Deshielded by the ortho-chloro group; meta coupling only.
7.65 br s - 1H Amide -NH: Hydrogen-bonded state, restricted rotation.
7.59 dd 8.4, 2.0 Hz 1H Aromatic H-6: Ortho coupling with H-5 and meta coupling with H-2.
7.10 br s - 1H Amide -NH: Free state, restricted rotation.

| 6.75 | d | 8.4 Hz | 1H | Aromatic H-5: Highly shielded by the strongly electron-donating ortho


. |
| 5.80  | br s | - | 2H | Aniline 

:
Broad peak due to quadrupolar relaxation of Nitrogen-14. |
Infrared (IR) Spectroscopy

Preparation Causality: IR spectra should be acquired via Attenuated Total Reflectance (ATR) on solid crystals or via a KBr pellet. Liquid-phase IR in solvents like chloroform will obscure the critical hydrogen-bonding network inherent to the solid-state crystal lattice of benzamides.

Table 2: Key FT-IR Vibrational Frequencies | Wavenumber (


) | Intensity & Shape | Functional Group Assignment |
| :--- | :--- | :--- |
| 3450, 3350  | Sharp, Strong | Primary Aniline (-NH2):  Asymmetric and symmetric stretching vibrations. |
| 3180  | Broad, Medium | Amide N-H Stretch:  Broadened due to extensive intermolecular hydrogen bonding. |
| 1650  | Sharp, Strong | Amide I (C=O Stretch):  Lower than a standard ketone due to resonance conjugation. |
| 1615  | Sharp, Strong | Amide II (N-H Bend) & Ar C=C:  Overlapping signals of N-H scissoring and ring stretch. |
| 1050  | Sharp, Medium | Aryl C-Cl Stretch:  Characteristic signature of the halogenated aromatic ring. |
Mass Spectrometry (MS)

Ionization Mode Causality: An expert analytical workflow will utilize both Electrospray Ionization (ESI) and Electron Impact (EI) MS.

  • ESI is a "soft" ionization technique that perfectly captures the intact pseudo-molecular ion

    
    . This is vital for observing the distinctive 3:1 isotopic cluster of the molecule caused by the natural abundance of 
    
    
    
    (75%) and
    
    
    (25%) [2].
  • Conversely, EI is a "hard" 70 eV ionization method that shatters the molecule, allowing us to map the precise structural connectivity through diagnostic fragment losses (loss of the amine radical or the amide group).

Table 3: Mass Spectrometry Data Overview | Ionization |


 Value | Relative Abundance | Fragment / Assignment |
| :--- | :--- | :--- | :--- |
| ESI (+)  | 171.0 | 100% (Base Peak) | 

:
Molecular ion containing

. | | ESI (+) | 173.0 | ~33% |

:
Molecular ion containing

(Isotope effect). | | EI (70 eV) | 154.0 | Medium |

:
Formed by the loss of the primary amine group. | | EI (70 eV) | 126.0 | High |

:
Characteristic acylium ion cleavage. |

References

Introduction: The Privileged Benzamide Scaffold and the Rise of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-3-chlorobenzamide as a Building Block in Medicinal Chemistry

The benzamide scaffold holds a privileged position in medicinal chemistry, forming the core of a multitude of therapeutic agents across diverse disease areas.[1][2] Its inherent structural features, including a stable amide bond and an aromatic ring amenable to substitution, provide a robust framework for the design of molecules with tailored pharmacological profiles.[3] Within this important class of compounds, 4-Amino-3-chlorobenzamide has emerged as a particularly valuable building block for drug discovery.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, reactivity, and multifaceted applications of 4-Amino-3-chlorobenzamide, providing not only established protocols but also the scientific rationale behind its utility in the quest for novel therapeutics. The strategic placement of the amino and chloro groups on the benzamide core imparts unique electronic and steric properties, making it a versatile starting point for creating libraries of compounds with a wide range of biological activities.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties and synthesis of 4-Amino-3-chlorobenzamide is crucial for its effective utilization in medicinal chemistry campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-chlorobenzamide is presented in the table below.

PropertyValueReference
CAS Number 50961-67-6[4]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
SMILES O=C(C1=CC=C(C(Cl)=C1)N)N[4]
Synthesis of 4-Amino-3-chlorobenzamide

The synthesis of 4-Amino-3-chlorobenzamide can be achieved through various routes. A common and efficient method involves the amidation of a suitably substituted benzoic acid. The following protocol outlines a representative synthesis starting from 4-amino-3-chlorobenzoic acid.

Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzamide from 4-Amino-3-chlorobenzoic Acid

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend 4-amino-3-chlorobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux for 2-4 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate.[5][6]

  • Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., dioxane or THF). Cool the acyl chloride solution from step 1 in an ice bath and slowly add the ammonia solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The crude 4-Amino-3-chlorobenzamide can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-amino-3-chlorobenzoic_acid 4-Amino-3-chlorobenzoic Acid Acyl_Chloride 4-Amino-3-chlorobenzoyl chloride 4-amino-3-chlorobenzoic_acid->Acyl_Chloride SOCl2, cat. DMF Reflux Final_Product 4-Amino-3-chlorobenzamide Acyl_Chloride->Final_Product NH3 (aq) Room Temperature

A general synthetic workflow for 4-Amino-3-chlorobenzamide.

Reactivity and Applications in Medicinal Chemistry

The utility of 4-Amino-3-chlorobenzamide as a building block stems from the distinct reactivity of its functional groups, which allows for a wide range of chemical transformations.

Key Reactions and Derivatizations

The primary amino group and the amide functionality are the main sites for derivatization, enabling the synthesis of diverse compound libraries.

  • Reactions at the Amino Group: The 4-amino group can readily undergo acylation, sulfonylation, and reductive amination to introduce a variety of substituents. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of drug candidates.

  • Reactions involving the Amide: While generally stable, the amide bond can be hydrolyzed under harsh conditions. More importantly, it serves as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.

  • Aromatic Ring Substitution: The electron-donating amino group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles to specific positions.

Derivatization_Pathways Core 4-Amino-3-chlorobenzamide Acylation Acylation (R-COCl) Core->Acylation Amino Group Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation Amino Group Reductive_Amination Reductive Amination (R-CHO, NaBH3CN) Core->Reductive_Amination Amino Group Acylated_Product N-Acyl Derivative Acylation->Acylated_Product Sulfonylated_Product N-Sulfonyl Derivative Sulfonylation->Sulfonylated_Product Alkylated_Product N-Alkyl Derivative Reductive_Amination->Alkylated_Product

Key derivatization pathways for 4-Amino-3-chlorobenzamide.
Applications in Drug Discovery

The 4-Amino-3-chlorobenzamide scaffold has been successfully employed in the development of various therapeutic agents.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-amino-3-chloro benzoate ester, which can be synthesized from 4-Amino-3-chlorobenzamide, have been investigated as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[7] A study detailing the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives showed that some of these compounds exhibit promising cytotoxic activity against cancer cell lines by targeting EGFR.[7]

Table 1: Biological Activity of 4-Amino-3-chlorobenzamide Derivatives as EGFR Inhibitors

Compound IDDerivative TypeTarget Cell LinesCytotoxic Activity
N5aHydrazine-1-carbothioamideA549, HepG2, HCT-116Induces apoptosis via EGFR inhibition

Data synthesized from the referenced study.[7]

Multi-Target Compounds for Alzheimer's Disease

The benzamide scaffold is also a promising starting point for designing multi-target ligands for the treatment of complex neurodegenerative diseases like Alzheimer's. Research has focused on developing benzamide derivatives that can inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1).[3] While not directly starting from 4-Amino-3-chlorobenzamide, these studies highlight the potential of the broader benzamide class in this therapeutic area. The specific substitution pattern of 4-Amino-3-chlorobenzamide could offer advantages in terms of target affinity and selectivity.

Experimental Protocols and Data

To facilitate the practical application of 4-Amino-3-chlorobenzamide in research, this section provides a detailed protocol for a common derivatization reaction and a standard in vitro assay.

Example Protocol: Synthesis of a 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione Derivative

This protocol is adapted from a published procedure for the synthesis of 1,3,4-oxadiazole derivatives from a 4-amino-3-chlorobenzohydrazide intermediate, which can be prepared from 4-Amino-3-chlorobenzamide.[7]

  • Synthesis of 4-amino-3-chlorobenzohydrazide (N2): A mixture of ethyl 4-amino-3-chlorobenzoate (which can be derived from 4-Amino-3-chlorobenzamide) and hydrazine hydrate in ethanol is refluxed overnight. The solvent is then evaporated, and the resulting precipitate is washed, filtered, and recrystallized.[7]

  • Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3): 4-amino-3-chlorobenzohydrazide is dissolved in ethanol and cooled. A solution of potassium hydroxide in ethanol is added, followed by the slow addition of carbon disulfide. The reaction mixture is refluxed for 12 hours, after which the solvent is reduced to yield the product.[7]

In Vitro Assay Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is a common method for evaluating the anticancer potential of newly synthesized compounds.[2][8]

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (derived from 4-Amino-3-chlorobenzamide) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Compound_Treatment Treat with 4-Amino-3-chlorobenzamide Derivatives Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT assay to evaluate anticancer activity.

Conclusion

4-Amino-3-chlorobenzamide is a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern provides a synthetically tractable scaffold for the development of novel therapeutic agents. The presence of a reactive amino group allows for extensive derivatization, while the chloro substituent and the benzamide core contribute to the modulation of physicochemical properties and target interactions. From potent EGFR inhibitors for cancer therapy to potential multi-target agents for neurodegenerative diseases, the applications of this scaffold are broad and continue to expand. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 4-Amino-3-chlorobenzamide, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. (URL: )
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: )
  • The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC. (URL: )
  • 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research - Benchchem. (URL: )
  • Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide - Benchchem. (URL: )
  • A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues - Benchchem. (URL: )
  • N-(4-amino-3-chlorophenyl)-3-chlorobenzamide | C13H10Cl2N2O | CID - PubChem. (URL: [Link])

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. (URL: [Link])

Sources

Methodological & Application

protocol for amide bond formation using 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation Utilizing 4-Amino-3-chlorobenzamide

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for the formation of amide bonds using 4-amino-3-chlorobenzamide. As a key structural motif in medicinal chemistry, understanding the nuances of its reactivity and the optimization of coupling conditions is critical for successful synthetic outcomes.[1]

The Foundational Chemistry of Amide Synthesis

The amide bond is a cornerstone of peptide, protein, and pharmaceutical chemistry.[2] Its formation, however, is not a simple condensation. The direct reaction between a carboxylic acid and an amine is thermodynamically and kinetically unfavorable at standard conditions due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] Consequently, the synthesis of an amide bond necessitates the "activation" of the carboxylic acid.[4][5]

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, transforming the carbon center into a more electrophilic site susceptible to nucleophilic attack by the amine.[6] This is typically achieved using coupling reagents, which facilitate the creation of a highly reactive intermediate, such as an active ester or an acid anhydride.[2][4]

The Role of Coupling Reagents

A variety of coupling reagents are available, each with a distinct mechanism of action. The choice of reagent is critical and depends on factors like substrate stability, steric hindrance, desired reaction rate, and the need to suppress side reactions like racemization, particularly in peptide synthesis.[5]

Two of the most prevalent classes of coupling reagents are:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is often unstable and prone to hydrolysis.[8] Its stability and reactivity towards the amine can be significantly improved by the addition of nucleophilic additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form a more stable, amine-reactive ester.[8][9]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to rapid amide bond formation, even with challenging substrates.[10][11] HATU reacts with a carboxylate to form an active OAt-ester, which then readily couples with the amine.[10][12] The speed and efficiency of HATU are attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[10]

Reactivity Profile of 4-Amino-3-chlorobenzamide

4-Amino-3-chlorobenzamide presents a unique set of characteristics that must be considered during reaction design. The primary amine at the 4-position serves as the nucleophile in the amide coupling reaction. However, its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring.

  • Electron-Withdrawing Effects: The chlorine atom at the 3-position and the carboxamide group at the 1-position are both electron-withdrawing. This reduces the electron density on the aniline nitrogen, making it less nucleophilic than an unsubstituted aniline. This characteristic can lead to sluggish or incomplete reactions if suboptimal coupling conditions are employed.[13]

  • Steric Considerations: While not severely hindered, the chlorine atom adjacent to the amino group can introduce some steric bulk that may influence the approach of the activated carboxylic acid.

Due to its electron-deficient nature, more potent coupling reagents or optimized conditions are often necessary to achieve high yields when using 4-amino-3-chlorobenzamide as the amine component.[13]

Comparative Performance of Common Coupling Reagents

The selection of the right coupling reagent is paramount for the successful amidation of an electron-deficient amine like 4-amino-3-chlorobenzamide. The following table provides a comparative overview of several common reagents.

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Purity (%)Key Considerations
EDC HOBtDIPEADMF12 - 2480 - 90>95Cost-effective and common. The urea byproduct is water-soluble, which simplifies purification.[14]
HATU NoneDIPEADMF1 - 490 - 98>98Highly efficient and rapid, excellent for challenging couplings.[10][14] Byproducts can sometimes be difficult to remove.[15]
T3P® NonePyridineEtOAc / DCM2 - 688 - 95>97Versatile and safe, with byproducts that are easily removed by an aqueous wash.[14]
CDI NoneNone/Et₃NTHF / DMF12 - 2475 - 85>95Good for fragment coupling; reaction proceeds via an acylimidazole intermediate.[16]

Data is representative and may vary based on the specific carboxylic acid and reaction conditions.

Experimental Protocols

Herein are detailed step-by-step protocols for the amidation of 4-amino-3-chlorobenzamide with a generic carboxylic acid using two distinct and widely adopted coupling systems.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol offers a robust and cost-effective method suitable for a wide range of substrates.

Materials and Reagents:

  • 4-Amino-3-chlorobenzamide (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.05 eq) and 4-Amino-3-chlorobenzamide (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure amide.[17][18]

Protocol 2: HATU Mediated Amide Coupling

This protocol is ideal for achieving high yields in short reaction times, especially for less reactive substrates.

Materials and Reagents:

  • 4-Amino-3-chlorobenzamide (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the mixture and stir for an additional 5-10 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add a solution of 4-Amino-3-chlorobenzamide (1.0 eq) in a minimum amount of DMF to the reaction flask.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with 1M HCl (2x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may contain tetramethylurea, a byproduct of HATU.[15]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane or Acetonitrile/Water) to isolate the desired amide.[19]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amides using 4-amino-3-chlorobenzamide.

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Carboxylic Acid & 4-Amino-3-chlorobenzamide in Anhydrous Solvent Add_Reagents Add Coupling Reagent (e.g., EDC/HOBt or HATU) & Base (e.g., DIPEA) Start->Add_Reagents Pre-activation (if applicable) Stir Stir at RT (1-24 hours) Add_Reagents->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Quench Dilute with Organic Solvent (e.g., Ethyl Acetate) Monitor->Quench Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer (e.g., MgSO₄ / Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product Concentrate->Purify Chrom Column Chromatography Purify->Chrom Recrystal Recrystallization Purify->Recrystal End Pure Amide Product Chrom->End Recrystal->End

Caption: General workflow for amide bond formation and purification.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete activation of the carboxylic acid. Deactivated (electron-poor) amine. Hydrolysis of activated intermediate. Insufficient base.Ensure anhydrous conditions. Switch to a more powerful coupling reagent like HATU.[14] Increase reaction time or temperature moderately (e.g., to 40-50 °C). Ensure stoichiometry of the base is correct (at least 2-3 equivalents).
Incomplete Reaction Steric hindrance from either coupling partner. Low nucleophilicity of the amine.Increase the equivalents of the coupling reagent and the carboxylic acid (e.g., 1.5 eq). Allow the reaction to run for a longer period.
Presence of Byproducts N-acylurea formation (with EDC): Rearrangement of the O-acylisourea intermediate.[20] Tetramethylurea (with HATU): Difficult to remove during workup.[15]Add HOBt or NHS when using EDC to trap the intermediate as a more stable active ester.[9] For HATU, ensure thorough aqueous washes; sometimes a dilute acid wash is more effective. Purification by chromatography or recrystallization is often necessary.[15][19]
Racemization (for chiral acids) Over-activation or prolonged exposure to base.Use additives like HOBt or HOAt which are known to suppress racemization.[5] Perform the reaction at lower temperatures (e.g., 0 °C to RT). Minimize reaction time.

Conclusion

The successful formation of an amide bond using 4-amino-3-chlorobenzamide is readily achievable with a proper understanding of its electronic properties and a judicious selection of coupling reagents and conditions. Due to its reduced nucleophilicity, high-efficiency coupling reagents like HATU often provide superior results in terms of reaction speed and yield. However, traditional carbodiimide methods, such as EDC/HOBt, remain a viable and economic option, provided that reaction conditions are optimized. Careful execution of the reaction, work-up, and purification steps outlined in this guide will enable researchers to effectively incorporate this valuable building block into their synthetic targets.

References

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • PMC. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • Wikipedia.
  • ACS Publications. (2018, February 12).
  • Common Organic Chemistry.
  • Aapptec Peptides. Coupling Reagents.
  • Fisher Scientific. Amide Synthesis.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Google Patents. (2006).
  • ResearchGate. (2020, November 2).
  • ACS Publications. (2017, August 7).
  • YouTube. (2024, April 14).
  • ResearchGate.
  • ChemScene.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Benchchem. Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
  • Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • ACS Omega. (2018, January 22).
  • RSC Publishing. (2022, June 15).
  • SciSpace. (2010).
  • Reddit. (2024, December 16).
  • Master Organic Chemistry. (2018, February 28).
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
  • MDPI. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
  • BenchChem.
  • Chem LibreTexts. (2023, January 22).
  • YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry.
  • University of Houston.
  • RSC Publishing. (2018, August 28). Amide activation: an emerging tool for chemoselective synthesis.
  • Benchchem. Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
  • PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile.
  • Benchchem. 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research.
  • ChemScene. 4-Amino-3-chlorobenzamide.
  • Sigma-Aldrich. 4-Amino-3-chlorobenzamide | 50961-67-6.
  • ECHEMI. 50961-67-6, 4-Amino-3-chlorobenzamide Formula.
  • ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?
  • PubChem. Benzamide, 3-amino-4-chloro-.
  • Patsnap Eureka. (2018, February 27). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
  • Rasayan Journal. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Challenges

The integration of functionalized pharmaceutical building blocks often requires highly robust coupling methodologies. Engaging 4-Amino-3-chlorobenzamide in a Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids represents a multifaceted chemoselectivity challenge. Traditional Suzuki conditions consistently fail or yield complex oligomeric mixtures due to three specific chemical realities:

  • Thermodynamic Barrier of Aryl Chlorides: The C–Cl bond dissociation energy (~96 kcal/mol) is exceptionally high compared to bromides or iodides. Simple palladium catalysts (e.g.,

    
    ) generally cannot undergo the initial oxidative addition required to activate the cycle[1].
    
  • Lethal Catalyst Poisoning: The substrate possesses two strong Lewis basic, unprotected functional groups: a primary aniline (-NH₂) and a primary carboxamide (-CONH₂). These moieties can rapidly coordinate to palladium(II) intermediates as

    
    -donors, effectively trapping the metal in an off-cycle resting state and halting catalysis[2].
    
  • Competing Buchwald-Hartwig Amination: In the presence of palladium and a basic environment, the unprotected -NH₂ group behaves as an active nucleophile. Without exact spatial control, the aniline nitrogen will attack the organopalladium intermediate, triggering a C-N coupling cascade that oligomerizes the starting material[1].

To solve this, this application protocol strictly dictates the use of advanced dialkylbiaryl phosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos , coupled with a biphasic aqueous-organic solvent matrix[3].

Mechanistic Pathways & Causality of Reagent Selection

The successful transformation of 4-Amino-3-chlorobenzamide relies entirely on tuning the steric and electronic environment of the transition metal center.

  • Electronic Causality (Accelerating Oxidative Addition): Dialkylbiaryl ligands feature highly electron-rich dicyclohexylphosphino groups. These groups pump electron density into the palladium center, creating a highly nucleophilic

    
     species that easily penetrates the strong C-Cl bond[1].
    
  • Steric Causality (Suppressing Amination): The bulky triisopropylbiphenyl framework of XPhos acts as a physical shield. The resulting spatial crowding tightly restricts the coordination sphere around the

    
     center. Because the primary amine (-NH₂) requires an open coordination site to undergo the detrimental C-N coupling, the sheer size of XPhos physically blocks the aniline from binding, thereby ensuring perfect chemoselectivity toward the transmetalation of the much smaller, activated boronate species[2].
    
  • Solvent and Base Causality (Activating Transmetalation): Boronic acids themselves are poor nucleophiles. A biphasic system (e.g., 1,4-Dioxane/H₂O) is utilized alongside an inorganic base like

    
     or 
    
    
    
    . The water allows the base to dissolve and generate aqueous hydroxide/carbonate anions. These anions attack the electron-deficient boron, creating an activated, tetrahedral
    
    
    boronate complex that smoothly transfers its aryl group to the palladium center[3].

MechanisticWorkflow Substrate Starting Materials: 4-Amino-3-chlorobenzamide + Aryl Boronic Acid Catalyst Catalyst System: Pd(OAc)2 + XPhos Precatalyst (Steric bulk prevents N-coordination) Substrate->Catalyst OxAdd Oxidative Addition: Electron-rich XPhos drives cleavage of strong C-Cl bond Catalyst->OxAdd Transmetalation Transmetalation: C-N coupling physically suppressed, boronate attacks Pd(II) complex OxAdd->Transmetalation AqueousBase Aqueous Base (K3PO4 + H2O): Converts boronic acid to reactive tetrahedral boronate AqueousBase->Transmetalation Drives cycle Product Reductive Elimination: Rapid formation of C-C biaryl product Regenerates active Pd(0) Transmetalation->Product Product->Catalyst Pd(0) recycling

Caption: XPhos-mediated Suzuki mechanism selectively suppressing C-N amination via steric shielding.

Reaction Optimization & Data Presentation

The necessity of the optimized protocol is best understood by reviewing the outcome of standard ligand screening matrices.

Table 1: Optimization of the Cross-Coupling with 4-Amino-3-chlorobenzamide

Catalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation


Toluene/EtOH/H₂O9024< 5%Complete failure; catalyst poisoned by free -NH₂, no Ar-Cl activation.

/ BINAP

1,4-Dioxane1001612%Major C-N amination byproduct observed (Buchwald-Hartwig overlap).

/ SPhos

Toluene/H₂O (4:1)851284%Good C-C coupling; biphasic water aids rapid transmetalation[3].

/ XPhos

Dioxane/H₂O (4:1) 80 14 92% Optimal; Both free -NH₂ and -CONH₂ are strictly tolerated [2].

Standard Operating Protocol (SOP)

This self-validating protocol outlines the laboratory procedures for executing the optimized Suzuki-Miyaura coupling on a 1.0 mmol pilot scale.

Reagents and Materials
  • Aryl Halide: 4-Amino-3-chlorobenzamide (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Catalyst Precursors:

    
     (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%)[3]
    
  • Base: Potassium Phosphate Tribasic (

    
    , 3.0 mmol, 3.0 equiv)
    
  • Solvent System: 1,4-Dioxane / HPLC-grade

    
     (Total volume: 10 mL, 4:1 ratio)
    
Step-by-Step Methodology
Step 1: Pre-Reaction Degassing (Critical Causality Step)

Palladium(0) species are notoriously sensitive to atmospheric oxygen, which causes rapid oxidation into inactive Pd-black. Removing dissolved oxygen from the aqueous system is non-negotiable.

  • In a Schlenk flask or heavy-walled sealed tube, add 8 mL of 1,4-Dioxane and 2 mL of deionized water.

  • Sparge the solvent mixture aggressively with Argon gas for 15 minutes using a submerged needle. Alternatively, perform three freeze-pump-thaw cycles.

Step 2: Reaction Assembly
  • To an oven-dried, Argon-purged reaction vessel, add the solid components: 4-Amino-3-chlorobenzamide (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (3.0 equiv), 
    
    
    
    (5 mol%), and XPhos (10 mol%).
  • Self-Validation Point: Verify that the XPhos is handled under an inert atmosphere as surface oxidation of the phosphine to phosphine oxide will severely diminish catalytic turnover.

  • Transfer the degassed solvent mixture (10 mL) into the vessel containing the solid reagents under positive Argon flow.

  • Seal the reaction vessel tightly with a PTFE-lined cap.

Step 3: Execution and Monitoring
  • Place the vessel into a pre-heated oil bath or metal heating block set to 80 °C .

  • Stir vigorously (800+ RPM) to ensure thorough mixing of the biphasic organic-aqueous layers.

  • Allow the reaction to proceed for 12-14 hours.

  • Self-Validation Point: Monitor the reaction progression via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1). Due to the primary aniline, the starting material will heavily streak on bare silica TLC; using triethylamine-treated TLC plates or observing the disappearance of the Ar-Cl parent mass via LC-MS provides quantitative assurance.

Step 4: Workup & Isolation
  • Remove the vessel from heat and allow it to cool to room temperature. The mixture will cleanly partition into an upper organic layer and a lower aqueous layer containing inorganic salts.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of brine.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Combine the organic extracts, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel. (Note: Elute with a gradient of Hexanes to EtOAc to accommodate the polar amine and amide groups).

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (NIH). 1

  • Molander, G. A. et al. "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides." National Institutes of Health (NIH). 3

  • Colacino, E. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. 2

Sources

developing a reverse-phase HPLC method for 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An application note for the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must transcend a simple list of analytical parameters. As a Senior Application Scientist, my approach to method development is governed by the principles of Quality by Design (QbD) and lifecycle management.

This guide details the end-to-end development, physicochemical rationale, and validation framework for analyzing 4-Amino-3-chlorobenzamide —a highly relevant structural intermediate and potential degradant in pharmaceutical synthesis.

Analytical Target Profile (ATP) & Regulatory Alignment

Under the enhanced approach outlined in the ICH Q14 guidelines , analytical procedure development must begin by defining the Analytical Target Profile (ATP)[1]. The ATP serves as the prospective summary of the method's intended purpose.

For 4-Amino-3-chlorobenzamide, the ATP requires a stability-indicating method capable of separating the Active Pharmaceutical Ingredient (API) from its synthetic precursors, isomers (e.g., 2-amino-4-chlorobenzamide), and forced degradation products with high specificity and precision[2].

G A 1. Define ATP (Analytical Target Profile) B 2. Risk Assessment (ICH Q9) A->B C 3. Method Optimization (Design of Experiments) B->C D 4. Method Validation (ICH Q2(R2)) C->D E 5. Control Strategy & Lifecycle Management D->E

Figure 1: Analytical Target Profile (ATP) & Method Lifecycle per ICH Q14.

Physicochemical Rationale & Method Dynamics

The Causality of Peak Tailing in Aniline Derivatives

4-Amino-3-chlorobenzamide contains three defining structural features: a primary aniline group, a highly electronegative chlorine atom, and a neutral benzamide moiety.

The primary amine acts as a weak base. In RP-HPLC, analyzing weakly basic aniline derivatives at a neutral or near-neutral pH (pH 5.0–7.0) leads to mixed ionization states. This causes severe peak tailing due to secondary ion-exchange interactions between the protonated fraction of the amine and the unreacted, acidic silanol groups (


) on the silica backbone of the C18 column.

The Solution: To achieve chromatographic robustness, the mobile phase pH must be driven well below the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of the aniline group (typically around 

3.0 - 4.5 for chloro-substituted anilines)[3]. By utilizing an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) at pH ~2.0, the amine is completely protonated into a stable cationic anilinium species. While protonation generally reduces lipophilicity, the hydrophobic pull of the chloro-substituent and the benzene ring ensures adequate retention on a C18 stationary phase. Furthermore, TFA acts as a volatile ion-pairing agent, masking residual silanols and guaranteeing sharp, symmetrical peak shapes.

G Target 4-Amino-3-chlorobenzamide (Weak Base, Aniline Ring) Acidic Acidic Mobile Phase (pH ~ 2.0, 0.1% TFA) Target->Acidic Optimal Route Basic Neutral/Basic Mobile Phase (pH > 5.0) Target->Basic Sub-optimal Route Protonated Protonated Anilinium Ion Stable Ionization State Acidic->Protonated Mixed Neutral / Mixed State Secondary Silanol Interactions Basic->Mixed Result1 Sharp Peak Shape Minimal Tailing (< 1.2) Protonated->Result1 Result2 Peak Broadening Severe Tailing (> 2.0) Mixed->Result2

Figure 2: Mechanistic impact of mobile phase pH on aniline derivative retention.

Experimental Protocols & Method Parameters

Chromatographic Conditions

The method utilizes a gradient elution to ensure the polar API elutes with excellent shape while heavily retained, lipophilic organic impurities are flushed from the column.

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)Extra-dense endcapping minimizes residual silanol activity.
Mobile Phase A 0.1% TFA in LC-MS grade WaterForces full protonation; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (LC-MS grade)Provides strong elution strength with low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces solvent viscosity and improves mass transfer.
Detection UV at 240 nmCaptures the benzenoid/amine auxochrome max absorption.
Injection Vol 10 µLBalances sensitivity without causing column overload.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to retain polar protonated amine
2.0955Isocratic hold
10.04060Linear ramp to elute strongly retained synthetic impurities
12.01090Column flush
14.01090Column flush
14.1955Return to initial conditions
20.0955Column re-equilibration
Step-by-Step Sample Preparation Methodology
  • Diluent Selection: Use a mixture of Water:Acetonitrile (80:20, v/v). Rationale: Matches the initial mobile phase strength closely to prevent sample solvent effects (peak splitting).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Amino-3-chlorobenzamide reference standard into a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile (sonicate for 5 minutes), then dilute to volume with water. (Concentration: 100 µg/mL).

  • Working Standard: Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to volume with the diluent. (Final Concentration: 10 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials to protect the column frit.

Self-Validating System Suitability Testing (SST)

A method is only as trustworthy as its internal controls. To create a self-validating framework, the following System Suitability criteria must be embedded into the chromatography software's sequence limits. Rule: If the SST fails, the sequence must halt immediately; no sample data may be reported.

ParameterAcceptance LimitPurpose of Control
% RSD of Peak Area

2.0% (n=6 injections)
Ensures autosampler precision and API stability in diluent.
Tailing Factor (

)

1.5
Validates that silanol interactions are successfully suppressed.
Theoretical Plates (

)

5000
Confirms column integrity and packing efficiency.
Resolution (

)

2.0
Measured against the closest eluting known impurity.

Forced Degradation Workflow (Specificity)

To comply with validation requirements for stability-indicating methods[1], the protocol must demonstrate that 4-Amino-3-chlorobenzamide can be quantified without interference from its degradation products[4].

Stress Protocol:

  • Acid Hydrolysis: Treat 5 mL of stock solution with 1 mL of 1N HCl at 60 °C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Treat 5 mL of stock solution with 1 mL of 1N NaOH at 60 °C for 4 hours. Neutralize with 1N HCl. (Note: Amides are highly susceptible to alkaline hydrolysis).

  • Oxidation: Treat 5 mL of stock solution with 1 mL of 3% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at room temperature for 2 hours. Aniline nitrogens easily oxidize to nitroso or nitro derivatives.
    
  • Photolysis: Expose the solid sample to UV light (1.2 million lux hours) prior to dissolution.

Post-Stress Analysis: Inject the stressed samples using the programmed gradient. Integration software must confirm peak purity using a Photodiode Array (PDA) detector (Peak Purity Angle


 Purity Threshold).

References

  • "ICH and FDA Guidelines for Analytical Method Validation" Lab Manager URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMyzPbf99fseM8l7_Nlm3-xPUAETLvkUr_1WyRIjg5sbeki97O_6he6avBZGVeXm_w7UmYok5ONoPMR9kFseXi08wEmoN1fAAXJVeN95cmXMdia3X3mJeA8amYslj5mydfDg7xLmdYV55IcUz5LICKui2FcTG4n6MQ-GFdb9gsAKGOqm2Ghmuy6Pc9H0btOuLHqbM=][2]

  • "Chapter XII Analysis and Control of Aromatic Pharmaceutical Preparations" University of DBKM URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo1tkEj4wnTyr3ZhCv0YX2WySq_YRMRUTpFQngwxoTf5eSIHCm_zcHmHRfFoUcY-NNjX7Ib4KNvmJidAmxKrwRio1Q7YcZjgmoYYyhj1l8SiOMlu04Onxl8G8iNnxqs1_stkVPOlGrAi5xgyt8e4aYvQAhtw==][3]

  • "ANALYTICAL PROCEDURE DEVELOPMENT Q14" International Council for Harmonisation (ICH) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqohoHjjREMLz5zEUkygM2LHMZOFVYVUh322B2n2T4BYte-QJnfU7q62d6FTadOucjJ-zrPjAES9BqCmTnQZCpso_ONkWZwFG6utux3EejaB9ZDvwwiQbPqENsiCpKzr_klW71EZTWtygB7OPHoD8NjtJJkzpXt2pB1cD-1uzeRZ5bVHjcMqc=][1]

  • "Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives" Benchchem URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMN5kofC1e6GKksCAJtyZsOco0LG2E9LjARuM8rcYHIQuSn3_PhJRzGyaGdvK0_FwmtvtVGh_ByyhOCTQk8PBS_-ADfmbQDm2e6lGmQdopFZbrajV-OqRuHYYFDwOOUsi3ve3tR478UjXZO6zD1k7W9lYxfxKC2ScYZ9Nsez7SZKwiBigO4ssrdhwqpOAxEXU2eNji8ZNqdusZ4G6HHwJduAAUFGdb5YO8Y_ed][4]

Sources

Application Note: In Vitro Assay Starting Concentration and Protocol Design for 4-Amino-3-Chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development and evaluation of N-substituted benzamides, specifically 4-amino-3-chlorobenzamide derivatives , require carefully tailored in vitro assay conditions. Compounds in this class—most notably declopramide (3-chloroprocainamide or 3-CPA) —exhibit complex polypharmacology. They function fundamentally as DNA repair inhibitors and apoptosis inducers, having advanced to Phase II clinical trials for colorectal cancer[1][2].

From a mechanistic standpoint, 4-amino-3-chlorobenzamide derivatives operate via two primary axes:

  • NF-κB Inhibition: They inhibit the I-kappaB kinase (IKK) complex, preventing the breakdown of IκBβ. This sequesters NF-κB in the cytoplasm, drastically downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8[1].

  • Apoptosis Induction: They modulate multi-drug resistance (MDR) and trigger cell death via the mitochondrial depolarization pathway, leading to a robust caspase cascade execution[2].

Because these compounds actively interact with cellular efflux pumps and operate on multiple intracellular targets simultaneously, selecting the correct starting concentration is the most critical variable in assay design.

Rationale for Starting Concentration Selection

When initiating in vitro screens for novel 4-amino-3-chlorobenzamide derivatives, scientists often fail by applying standard nanomolar ranges suited for highly optimized kinase inhibitors. Because these compounds are characterized by MDR modulation and target robust intracellular complexes (like IKK), whole-cell phenotypic assays demand significantly higher starting concentrations to achieve target saturation[1][2].

For example, in human monocytic cell lines (THP-1), dose-dependent suppression of cytokines using 3-CPA requires high micromolar to low millimolar concentrations to overcome active efflux and competing LPS-signaling kinetics[1]. Conversely, kinetic stability models utilizing these fragments in prodrug form also require high substrate loading to accurately map degradation curves.

Data Presentation: Recommended Concentration Ranges
Assay TypeTarget/ReadoutRecommended Starting ConcentrationMechanistic Rationale
Phenotypic Cytokine Suppression TNF-α, IL-1β, IL-6, IL-8 (Whole Cell)0.2 mM, 1.0 mM, 5.0 mMHigh initial extracellular doses are required to saturate membrane efflux pumps (MDR modulation) and achieve sufficient intracellular IKK blockade prior to LPS stimulation[1][2].
Whole-Cell Viability & Apoptosis Caspase Cascade / Mitochondrial Depolarization10 µM – 500 µMMitochondrial depolarization requires sustained drug pressure. Effective pro-apoptotic doses in colorectal cancer lines typically fall in the mid-micromolar range[1][2].
Enzymatic/Target-Based IKK Complex / DNA Repair Enzymes100 nM – 10 µMDirect target engagement allows for lower concentrations due to the absence of membrane permeability barriers and active efflux mechanisms.
Prodrug Stability/Kinetic Assays Amide Bond Hydrolysis (e.g., in colonic matter)~1.0 mM (e.g., 300 µg/mL)In vitro kinetic models require high initial substrate loading to map first-order degradation kinetics accurately in complex biological matrices.

Mechanistic Pathway Visualization

The dual-axis mechanism of action dictates the multiplexing strategies used in the subsequent protocols. The diagram below illustrates how a single derivative impacts both inflammatory and survival pathways.

G cluster_0 NF-κB Pathway Inhibition cluster_1 Apoptosis Induction Cmpd 4-Amino-3-chlorobenzamide Derivatives (e.g., 3-CPA) IKK I-kappaB Kinase (IKK) Cmpd->IKK Inhibits DNARepair DNA Repair Mechanisms Cmpd->DNARepair Inhibits Mito Mitochondrial Pathway (Depolarization) Cmpd->Mito Activates IkB I-kappaB-beta (Stabilized) IKK->IkB Prevents Breakdown NFkB NF-kappaB (Sequestered) IkB->NFkB Retains in Cytoplasm Cytokines Downregulation of TNF-α, IL-1β, IL-6, IL-8 NFkB->Cytokines Blocks Transcription CellDeath Apoptosis / Cell Death DNARepair->CellDeath Unresolved Damage Caspase Caspase Cascade Mito->Caspase Cytochrome c Release Caspase->CellDeath Execution Phase

Mechanistic signaling pathways of 4-amino-3-chlorobenzamide derivatives (Apoptosis & NF-κB).

Experimental Protocols: A Self-Validating System

To ensure rigorous data integrity, the following protocols integrate causality-driven steps. Every action is designed to account for the unique physicochemical and biological behavior of substituted benzamides.

Protocol A: LPS-Induced THP-1 Cytokine Suppression Assay

This assay evaluates the anti-inflammatory properties of the derivatives via NF-κB blockade.

  • Step 1: Cell Culture and Plating. Culture human monocytic THP-1 cells in RPMI-1640 supplemented with 10% FBS. Plate at a density of

    
     cells/mL in a 96-well format.
    
    • Causality: THP-1 cells are suspension cells. This specific high density ensures sufficient paracrine signaling and reliable ELISA detection without inducing premature media exhaustion.

  • Step 2: Compound Pre-incubation. Prepare serial dilutions of the derivative. Treat the cells with starting concentrations of 0.2 mM, 1.0 mM, and 5.0 mM for exactly 1 hour prior to LPS exposure[1].

    • Causality: These compounds must penetrate the cell membrane and inhibit the intracellular IKK complex[1]. Pre-incubation establishes target saturation before the rapid Toll-like Receptor 4 (TLR4) cascade is activated by LPS.

  • Step 3: LPS Stimulation. Add 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 5 hours at 37°C.

    • Causality: A 5-hour window is empirically validated to capture the peak transient expression of TNF-α, IL-1β, IL-6, and IL-8[1]. Longer incubations risk data skewing due to secondary autocrine feedback loops and compound degradation.

  • Step 4: Supernatant Harvesting & ELISA. Centrifuge plates at 300 x g for 5 minutes. Extract the supernatant and immediately perform standard sandwich ELISAs or multiplex cytokine arrays.

Protocol B: Multiplexed Caspase-3/7 and Cell Viability Assay

This assay evaluates the anti-tumor potential of derivatives (e.g., in colorectal cancer models[1]).

  • Step 1: Cell Seeding. Seed HCT116 (Colorectal Carcinoma) cells at 10,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for adhesion.

  • Step 2: Compound Treatment. Expose cells to a titration range of 10 µM to 500 µM of the test compound for 48 hours.

    • Causality: Apoptosis via mitochondrial depolarization[2] requires sustained drug pressure to overcome endogenous anti-apoptotic proteins (e.g., Bcl-2). A 48-hour exposure provides sufficient time for the caspase cascade execution phase to accumulate detectable biomarkers.

  • Step 3: Multiplex Readout Addition. Add a live-cell ATP-dependent luminescent viability reagent, read the plate, and subsequently add a fluorogenic Caspase-3/7 cleavage substrate.

    • Causality: Self-validation. High compound concentrations can sometimes cause acute cellular necrosis or solvent toxicity. By multiplexing ATP viability with targeted Caspase 3/7 cleavage, you can mathematically differentiate between true target-mediated apoptosis[2] and non-specific cytotoxic lysis.

Data Analysis and Validation Criteria

For both protocols, calculate the IC50 by fitting the log(concentration) versus response data to a four-parameter logistic (4PL) non-linear regression model.

  • Control Metrics: Ensure the Z'-factor of the assay is

    
    .
    
  • Compound Caveats: 4-amino-3-chlorobenzamide derivatives contain halogenated rings that can occasionally lead to limited aqueous solubility at the 5.0 mM upper limit. Ensure that final DMSO concentrations in the assay do not exceed 0.5% (v/v) to prevent artifactual cytotoxicity.

References[1] National Center for Advancing Translational Sciences (NCATS). "Declopramide Hydrochloride." Inxight Drugs. URL: https://drugs.ncats.io/drug/916GJF577D[2] National Center for Biotechnology Information. "Declopramide (CID 70177)." PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70177[3]Synthesis and in vitro kinetic study of new mutual prodrug for colon cancer associated with constipation. Iraqi Journal of Pharmaceutical Sciences (Ministry of Higher Education and Scientific Research). URL: https://rdd.edu.iq/

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Amino-3-chlorobenzamide Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Designed for researchers, application scientists, and pharmaceutical process development engineers, this guide addresses the mechanistic causality and practical troubleshooting necessary to successfully synthesize 4-Amino-3-chlorobenzamide .

Validated Experimental Protocols

A robust synthetic protocol must be a self-validating system, incorporating in-process checks (IPC) to verify that thermodynamic and kinetic parameters are under strict control before proceeding. Below are the two most utilized synthesis routes, engineered to preempt common failure modes.

Route A: Base-Catalyzed Amidation of Methyl 4-amino-3-chlorobenzoate

This classical approach leverages formamide as an ammonia surrogate under strongly basic conditions to synthesize the amide[1].

Step-by-Step Methodology:

  • Preparation & System Validation: Verify that your N,N-Dimethylformamide (DMF) solvent contains <50 ppm water using Karl Fischer (KF) titration. Purge an oven-dried, multi-neck flask with inert gas (

    
     or Argon).
    
  • Reagent Loading: Charge the flask with an anhydrous DMF solution containing 1.00 g (5.39 mmol) of methyl 4-amino-3-chlorobenzoate and 728 mg (16.16 mmol, 3.0 eq) of formamide[1].

  • Base Addition: Carefully add 204 mg (3.77 mmol, 0.7 eq) of anhydrous 5.5M sodium methoxide (NaOMe)[1]. Causality Check: NaOMe deprotonates the formamide, generating a highly reactive nucleophile necessary to attack the relatively stable ester carbonyl.

  • Thermal Activation: Heat the mixture to 100°C for 1 hour to overcome the activation energy threshold for the tetrahedral intermediate formation, then reduce to room temperature and stir overnight[1].

  • IPC & Isolation: Sample 10 µL of the reaction mixture and run an LC-MS. Proceed to quench only when the starting ester is <2% by UV (254 nm). Pour the mixture into 60 mL of 2-propanol, concentrate in vacuo, and purify the resulting crude matrix via silica gel chromatography[1].

Route B: Regioselective Electrophilic Chlorination of 4-Aminobenzamide

This method utilizes N-Chlorosuccinimide (NCS) to install a chlorine atom ortho to the highly activating primary amine of 4-aminobenzamide[2],[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.00 g (7.34 mmol) of 4-aminobenzamide in 20 mL of anhydrous acetonitrile (MeCN) or a Chloroform/Acetic acid blend[3]. Cool the reaction vessel aggressively to 0°C using an ice-brine bath.

  • Regulated Electrophilic Addition: Dissolve 1.03 g (7.71 mmol, 1.05 eq) of standard NCS in 10 mL of MeCN. Add this solution dropwise over 45 minutes to the 0°C reaction mixture. Causality Check: NCS provides mild, controlled electrophilic chlorine; limiting the thermal energy (0°C) acts as a thermodynamic brake to prevent a second substitution event[3].

  • Quench & Workup: After 2 hours of stirring at <5°C, quench the reaction immediately with 15 mL of 10% aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted chlorinating species. Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and evaporate.

Mechanistic Pathways & Workflow Visualization

SynthesisPathways cluster_A Route A: Amidation via Formamide cluster_B Route B: Electrophilic Chlorination A_SM Methyl 4-amino-3-chlorobenzoate A_RG Formamide + NaOMe (DMF) A_SM->A_RG A_TP 4-Amino-3-chlorobenzamide A_RG->A_TP Target Conversion A_SP1 Saponification Impurity A_RG->A_SP1 Trace Moisture A_SP2 N-Formylation Impurity A_RG->A_SP2 Excess Formyl Donor B_SM 4-Aminobenzamide B_RG NCS (MeCN, 0°C) B_SM->B_RG B_TP 4-Amino-3-chlorobenzamide B_RG->B_TP Ortho Substitution B_SP1 Over-chlorination Impurity B_RG->B_SP1 Excess Reagent / Temp

Workflow and common side reactions in 4-Amino-3-chlorobenzamide synthesis.

Quantitative Impurity Profiling

Analyzing the empirical deviation boundaries helps prevent systemic failures before scaling up.

Process ParameterRoute A: Base-Catalyzed AmidationRoute B: Regioselective Chlorination
Primary Structural Impurity 4-Amino-3-chlorobenzoic acid (Saponification)4-Amino-3,5-dichlorobenzamide (Over-chlorination)
Secondary Structural Impurity 4-Formamido-3-chlorobenzamide (+28 Da mass shift)N-chloro dimers & Azo/Azoxy oligomers
Tolerance Limit (IPC criteria) < 2.0% unreacted starting ester< 3.5% dichlorinated byproduct peak
Typical Isolated Yield 70% – 82%80% – 88%
Critical Control Variable Reagent Anhydrous Integrity (<50 ppm

)
Thermal Control & Strict Stoichiometry

Root-Cause Troubleshooting & FAQs

Q: In my Route A amidation reaction, the LC-MS shows a massive impurity peak with an m/z shift of +28 Da relative to my target. What is generating this, and how can it be prevented? A: The +28 Da mass shift corresponds to N-formylation at the unprotected nucleophilic aniline nitrogen. In Route A, formamide serves as the ammonia surrogate. However, under high heat (100°C) and strongly basic environments, formamide (and DMF) can act as highly efficient formyl group donors to the primary amine[4]. Mitigation: Limit the high-temperature (100°C) incubation interval strictly to 1 hour or less[1], and reduce formamide equivalents if the issue persists. Alternatively, an acidic work-up step using mild aqueous HCl can selectively deformylate the aniline without cleaving the durable primary benzamide.

Q: I attempted Route A but recovered a highly polar compound matching the mass of 4-amino-3-chlorobenzoic acid instead of the amide. Why did the ester hydrolyze? A: Ester saponification (hydrolysis) aggressively outcompetes amidation when trace water is present in the system. Hydroxide ions—formed instantly when water reacts with the sodium methoxide base—act as vastly superior nucleophiles compared to deprotonated formamide. Mitigation: This is a system-integrity failure. You must validate that the DMF water content is exceptionally low (<50 ppm). Use freshly opened or strictly stored anhydrous sodium methoxide, and ensure your reaction vessel is meticulously flame-dried and argon-purged[1].

Q: For Route B, why am I generating significant amounts of 4-amino-3,5-dichlorobenzamide, and how do I arrest this over-chlorination? A: The primary amine (-


) acts as a powerful electron-donating group (EDG), radically activating the aromatic ring toward electrophilic aromatic substitution. Because both ortho positions (3- and 5-) are accessible, the first chlorination only mildly deactivates the ring, making the second event kinetically accessible.
Mitigation: You must constrain the kinetic energy of the system. Maintain the temperature strictly at or below 0°C during the entire addition phase, use no more than 1.05 equivalents of NCS, and never dump the NCS reagent as a solid bulk. Add it dropwise as a pre-dissolved solution to prevent localized concentration hotspots[3].

Q: My Route B reaction turned a dark, opaque brown, and my LC-MS shows a complex mixture of unidentifiable high-molecular-weight species. What happened? A: Anilines are highly prone to oxidative degradation. Excess active chlorine (from NCS) combined with prolonged reaction times will cause direct oxidation of the primary aniline. This forms unstable N-chloro intermediates that rapidly condense into highly conjugated, intensely colored azo or azoxy dimers[3]. Mitigation: Limit the reaction sequence strictly to 2 hours. Do not allow the mixture to warm up before the active chlorine is dead. Quench the system vigorously with a mild reducing agent like 10% aqueous sodium thiosulfate (


) before isolating the product[3].

References

  • United States Patent US 7,807,684 B2 | Source: googleapis.com | URL: 1

  • 4-Aminobenzamide 98 2835-68-9 (Sigma-Aldrich) | Source: sigmaaldrich.com | URL:2

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF | Source: nih.gov | URL:4

  • Cisapride hydrate Synthesis, DrugFuture Database | Source: drugfuture.com | URL: 3

Sources

removing impurities from crude 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Intermediates. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of crude 4-amino-3-chlorobenzamide.

This compound is a critical intermediate in the synthesis of pharmaceuticals, agricultural agents, and advanced dyes[1]. Because the amino group heavily activates the aromatic ring, unwanted electrophilic aromatic substitutions (such as over-chlorination) and isomeric carry-over from precursors are common[2].

This guide relies on field-proven causality, ensuring every troubleshooting step is backed by physicochemical principles, and every protocol functions as a self-validating system.

Part 1: Quantitative Impurity Profiling

Before attempting purification, it is critical to understand the origin and physical properties of the impurities in your crude mixture. This data dictates the downstream separation strategy.

Table 1: Physicochemical Impurity Profile of Crude 4-Amino-3-chlorobenzamide

Impurity / ComponentRelative Mass (

)

(50:50 EtOAc:Hexanes)
Causality of Formation / Origin
4-Amino-3-chlorobenzamide (Target) 170.6 (M+H) 0.00 (Reference) Primary amidation of methyl 4-amino-3-chlorobenzoate[3].
4-Amino-3,5-dichlorobenzamide205.0 (+34 Da)+0.25 (Less polar)Excess chlorinating agent attacking the remaining activated ortho position (C5) during synthesis.
3-Amino-4-chlorobenzamide170.6 (+0 Da)-0.05 (Co-elutes often)Positional isomer carried over from impure starting materials.
4-Aminobenzamide136.2 (-34 Da)-0.30 (Highly polar)Unreacted starting material (incomplete chlorination step).
Inorganic Salts (e.g., NaCl)N/ABaseline (

)
Aqueous wash remnants or neutralization by-products[4].

Part 2: Troubleshooting Guides & FAQs

Q: I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization when attempting to recrystallize from ethanol. How do I force crystallization? A: Oiling out occurs when the crude mixture reaches the binodal solubility curve before the spinodal (nucleation) curve, causing the impurities and product to separate into a concentrated, amorphous liquid phase[4]. Ethanol is often too polar for highly impure batches, keeping the thermodynamic barrier to nucleation too high. Solution: Switch to a solvent-antisolvent system such as Chloroform (CHCl₃) and Hexanes[3]. CHCl₃ dissolves the lipophilic over-chlorinated impurities, while Hexanes carefully lowers the dielectric constant to force the selective crystallization of the target.

OilingOut HotSol Hot Solution (Product + Impurities) Cool Cooling Rate Control HotSol->Cool Rapid Rapid Cooling (Kinetic Control) Cool->Rapid Slow Slow Cooling (Thermodynamic Control) Cool->Slow Oil Oiling Out / Emulsion (Impurities trapped) Rapid->Oil Phase separation before nucleation Crystal Nucleation & Growth (High Purity Lattice) Slow->Crystal Supersaturation controlled

Thermodynamic vs. kinetic control during crystallization, illustrating causality of oiling out.

Q: My LC-MS shows a persistent +34 Da mass peak (M+34). Standard recrystallization is not removing it. Why? A: This is 4-amino-3,5-dichlorobenzamide. Because its crystal lattice structure is highly similar to the target product, it frequently co-crystallizes. The causality here is structural isomorphism. If your di-chloro impurity exceeds 2% by LC-MS, recrystallization will fail to achieve >99% purity. You must abort the crystallization pathway and utilize Flash Chromatography (Protocol B)[4].

Q: How do I easily differentiate the target from the 3-amino-4-chlorobenzamide isomer using


H-NMR? 
A:  Due to the shifting of the electron-withdrawing chlorine atom, the coupling patterns differ significantly. For your target (4-amino-3-chlorobenzamide), the C2 proton is isolated between the amide and chlorine, appearing as a distinct singlet (or finely coupled doublet) around 

7.7–7.9 ppm. The C5 and C6 protons will appear as an ortho-coupled pair.

Part 3: Self-Validating Methodologies

To ensure scientific integrity, these protocols are designed as self-validating systems. They include built-in "if/then" diagnostic checks that prove the method is working during the execution phase.

Protocol A: Solvent-Antisolvent Recrystallization (Hexanes / CHCl₃)

Application: Optimal for crude batches containing <2% isomers and <1% di-chloro impurities[3].

  • Dissolution (Thermodynamic Setup): Suspend 1.0 eq of crude 4-amino-3-chlorobenzamide in minimal hot CHCl₃ under reflux.

    • Causality: Refluxing CHCl₃ breaks the intermolecular hydrogen bonds of the benzamide, fully solubilizing the matrix.

  • Antisolvent Titration: Add boiling Hexanes dropwise until persistent cloudiness is observed, then immediately add exactly 2-3 drops of hot CHCl₃ until the solution just turns clear.

    • Self-Validation Check: If the solution clears upon adding the CHCl₃ back, you have successfully located the exact saturation boundary (spinodal curve). If a separate liquid layer forms at the bottom of the flask, you have oiled out. Abort, add 5 mL CHCl₃, and start Step 2 over.

  • Metastable Cooling: Remove from heat and cool at a controlled rate of 0.5 °C/min to room temperature, then place in an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow cooling keeps the solution in the metastable zone, allowing the target molecules to organize into a pure lattice while excluding structurally dissimilar impurities.

  • Harvest & Validation: Filter the crystals and immediately sample the mother liquor for TLC (50:50 EtOAc:Hexanes).

    • Self-Validation Check: The TLC of the mother liquor must show a heavy spot at

      
       (di-chloro impurity) and a faint spot at 
      
      
      
      (target). If the target spot is excessively dark, your crystallization yielded poor recovery (likely too much CHCl₃ was used).
Protocol B: Isocratic Flash Chromatography Resolution

Application: Required when ethanol or hexanes recrystallization fails due to high isomer or over-chlorinated impurity load[4].

  • Dry-Loading (Kinetic Banding): Dissolve the crude mixture in a minimal amount of a Dichloromethane/Methanol (DCM/MeOH) mixture. Add 3 mass equivalents of silica gel and concentrate in vacuo to a free-flowing powder[2].

    • Causality: 4-amino-3-chlorobenzamide has low solubility in pure DCM[4]. Wet-loading directly onto the column would cause the product to precipitate at the column head, leading to severe band tailing and failed separation. Dry loading ensures kinetic desorption.

  • Gradient Elution: Load the dry powder onto a pre-equilibrated silica column. Elute using 100% DCM for 1 column volume (CV), then introduce a gentle gradient up to 2% MeOH/DCM over 15 CVs[4].

    • Causality: The highly polar amide and amine groups interact strongly with the silica. The 2% MeOH acts as a hydrogen-bond competitor, slowly eluting the target while maintaining separation from the less-polar di-chloro impurity.

  • Fraction Validation: Analyze fractions via UV (254 nm).

    • Self-Validation Check: The first eluting UV-active peak will be the over-chlorinated impurity. Do not pool this with the major peak. Concentrate the pure major fractions in vacuo to yield the target product[2].

Workflow A Crude Mixture 4-Amino-3-chlorobenzamide B LC-MS / 1H-NMR Quantify Impurities A->B C Isomers < 2% Di-chloro < 1% B->C High Purity Base D Isomers > 2% Di-chloro > 1% B->D Complex Mixture E Protocol A: Recrystallization (Hexanes/CHCl3) C->E F Protocol B: Chromatography (2% MeOH/DCM) D->F G Validation: TLC of Mother Liquor Confirm Impurity Retention E->G H Validation: Fraction Pool UV/NMR Confirm Regiochemistry F->H

Decision matrix for selecting purification pathways based on initial quantitative impurity profiling.

References

  • US Patent 7,807,684 B2 - Preparation of a medicament...
  • MAI MULTE A TINTA UNUI UT ALUMNI UNITI - Preparation referencing Med Chem Lett 2011 (2)
  • EP1658336B1 - Mixed crystals comprising ci pigment red 170 derivatives (4-Amino-3-chlorobenzamide derivatives)
  • WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same Source: Google Patents URL

Sources

optimizing crystallization conditions for 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Crystallization Conditions for 4-Amino-3-chlorobenzamide

Welcome to the Technical Support Center. As an Application Scientist specializing in the solid-state chemistry of active pharmaceutical ingredients (APIs) and chemical intermediates, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of crystallizing 4-Amino-3-chlorobenzamide (CAS: 50961-67-6).

Aromatic amides are notorious for forming disordered structural networks and metastable polymorphs. This guide bypasses generalized advice to provide system-specific mechanistic causality, robust workflows, and self-validating protocols to ensure scalable, high-purity crystalline yields.

Physicochemical Baseline & Solvent Solubility

To design a thermodynamically controlled crystallization process, we must first establish the compound's baseline physicochemical properties [1].

Table 1: Key Properties of 4-Amino-3-chlorobenzamide

ParameterValue / CharacteristicImplication for Crystallization
Molecular Formula C₇H₇ClN₂OIntermolecular hydrogen bonding driven by primary amine and amide groups.
Molecular Weight 170.60 g/mol Small molecule; highly sensitive to solvent-induced conformational changes.
Solubility in Water <1 mg/mL (Slightly Soluble)Excellent candidate for use as an anti-solvent in precipitation workflows.
Solubility in EtOAc / EtOH 10–50 mg/mL (Moderate)Optimal primary solvents for cooling crystallization; allows controlled supersaturation.
Solubility in THF / DMF >200 mg/mL (High)Requires aggressive anti-solvent addition; high risk of "oiling out" if unseeded.
Solid-State Network Hydrogen-bonded tapesHalogen substitution (chlorine) restricts rotational freedom, suppressing some polytypism compared to unsubstituted benzamide [2].

FAQ: Fundamental Crystallization Dynamics

Q: How should I determine the optimal solvent system for this specific benzamide derivative? A: Solvent selection for 4-Amino-3-chlorobenzamide should balance solubility and nucleation dynamics. Because the molecule contains both a hydrogen-bond donor (amine) and an acceptor/donor (amide), polar protic solvents (like Ethanol) will competitively bond with the solute, slowing down nucleation and favoring the growth of larger, well-defined plates [3]. Conversely, aprotic solvents (like Ethyl Acetate) force the solute molecules to hydrogen-bond exclusively with each other, leading to faster nucleation but potentially smaller, needle-like crystals.

SolventLogic Start Crude 4-Amino- 3-chlorobenzamide SolubilityCheck Assess Solvent Solubility Profile Start->SolubilityCheck HighSol High Solubility (e.g., DMF, THF) SolubilityCheck->HighSol >200 mg/mL ModSol Moderate Solubility (e.g., EtOAc, EtOH) SolubilityCheck->ModSol 10-50 mg/mL LowSol Low Solubility (e.g., Hexane, Water) SolubilityCheck->LowSol <1 mg/mL AntiSolvent Vapor Diffusion or Anti-Solvent Addition HighSol->AntiSolvent Cooling Cooling Crystallization & Seeding ModSol->Cooling Slurry Slurry Phase Conversion LowSol->Slurry

Fig 1. Decision matrix for solvent optimization based on compound solubility profiles.

Q: Benzamides are famous for polymorphism. Does 4-Amino-3-chlorobenzamide exhibit this, and how can I control it? A: Unsubstituted benzamides exhibit severe structural disorder due to competing hydrogen-bonded "tape" formations. However, experimental crystallographic studies show that substituting a halogen (like fluorine or chlorine) at the ortho- or meta- positions partially suppresses this disorder through steric hindrance and modified electron density [2]. To ensure you isolate the most thermodynamically stable polymorph, always employ seed crystals during the cooling phase and maintain a moderate supersaturation level.

Troubleshooting Workflows

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Upon cooling, the solution turns cloudy and deposits a viscous oil at the bottom of the flask instead of precipitating solid crystals. Causality: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the system reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent matrix. In crude 4-Amino-3-chlorobenzamide, impurities severely depress the melting point, making the system prone to separating into a solute-rich liquid phase and a solvent-rich liquid phase [4].

Resolution Strategy:

  • Reduce Concentration: Dilute the matrix by 10-15% to push the saturation curve below the metastable phase boundary.

  • Thermal Ramping: Redissolve the oil by heating, and implement a stringent, slow cooling ramp (<0.5 °C/min).

  • Heterogeneous Nucleation (Seeding): Introduce a high-purity seed crystal right before the temperature reaches the cloud point to bypass the energy barrier for solid-phase nucleation.

OilingOut Issue Oiling Out (LLPS) Detected During Cooling Phase Cause1 High Solute Concentration Exceeding Metastable Limit Issue->Cause1 Cause2 Cooling Rate Too Fast Issue->Cause2 Cause3 Impurities Depressing Melting Point Issue->Cause3 Fix1 Dilute Solution with Primary Solvent Cause1->Fix1 Fix2 Implement Gradual Cooling Ramp (<0.5°C/min) Cause2->Fix2 Fix3 Pre-purify or Introduce Seeds at Higher Temp Cause3->Fix3 Opt Uniform Crystal Nucleation Restored Fix1->Opt Fix2->Opt Fix3->Opt

Fig 2. Mechanistic diagnostic workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).
Issue 2: Agglomeration and Excessive Fines

Symptoms: Crystals stick together in difficult-to-filter clumps (agglomerates) surrounded by a cloudy suspension of microscopic crystals (fines). Causality: This is a hallmark of an uncontrolled supersaturation spike. If anti-solvent is added too rapidly or cooling is too aggressive, primary nucleation overwhelms crystal growth. Resolution Strategy: Switch to a dual-solvent Ethyl Acetate / n-Hexane protocol. Allow the crystals to grow slowly in EtOAc before introducing the Hexane anti-solvent dropwise via an addition funnel [3].

Step-by-Step Optimized Crystallization Protocol

This self-validating protocol utilizes a mixed-solvent (Ethyl Acetate / n-Hexane) approach, exploiting differential solubility to maintain strict control over the metastable zone width.

Phase 1: Dissolution and Clarification

  • Place 10.0 g of crude 4-Amino-3-chlorobenzamide into a clean 250 mL Erlenmeyer flask.

  • Add a minimal amount of heated Ethyl Acetate (~40–50 mL at 65 °C). Stir via a magnetic stir bar at 300 rpm until the solid is completely dissolved.

  • Validation Check: If the solution is opaque or contains dark particulates, perform a hot-filtration through a pre-warmed 0.22 µm PTFE syringe filter to remove insoluble degradation products.

Phase 2: Metastable Zone Control 4. Keep the clarified solution stirring at 60 °C. 5. Using an addition funnel, add warm n-Hexane (anti-solvent) dropwise. Stop immediately when the solution exhibits persistent slight turbidity (the cloud point). 6. Add 1-2 mL of hot Ethyl Acetate just until the solution turns clear again. You have now perfectly positioned the system at the upper edge of the metastable zone.

Phase 3: Nucleation and Growth 7. Remove the flask from the heat source. Turn off agitation to prevent shear-induced secondary nucleation. 8. Allow the flask to cool to ambient temperature (20–25 °C) ambiently over 2 to 3 hours. 9. Optional but Recommended: When the internal temperature reaches 45 °C, add 10–20 mg of pure 4-Amino-3-chlorobenzamide seed crystals to dictate the polymorphic outcome.

Phase 4: Harvesting 10. Once ambient temperature is reached, transfer the flask to an ice bath (0–4 °C) for 1 hour to crash out the remaining dissolved solute and maximize yield. 11. Isolate the crystals via vacuum filtration (Büchner funnel). 12. Wash the filter cake with 10 mL of ice-cold n-Hexane. 13. Dry the crystals under vacuum at 40 °C for 12 hours to constant weight.

References

  • American Chemical Society (ACS). "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Available at:[Link]

  • National Institutes of Health (PMC). "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III." Available at:[Link]

Technical Support Center: Exotherm Management in 4-Amino-3-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development processes scale from the bench to the pilot plant, thermal runaway becomes a critical failure point. In the synthesis of 4-Amino-3-chlorobenzamide, researchers commonly utilize either the direct electrophilic chlorination of 4-aminobenzamide or the acyl chloride amidation of 4-amino-3-chlorobenzoic acid. Both routes contain hidden thermodynamic hazards [INDEX_2.3][INDEX_2.9].

This guide provides field-proven troubleshooting strategies, causally linked mechanistic insights, and self-validating experimental protocols to ensure your scale-up is both safe and high-yielding.

Process Safety Visualization

The diagram below maps the two primary synthesis routes, highlighting the critical nodes where exothermic runaway and gas evolution pose severe process risks.

G cluster_A Route A: Direct Chlorination cluster_B Route B: Activation & Amidation A1 4-Aminobenzamide (Substrate) A2 NCS Addition (HCl-Catalyzed Cl2 Release) A1->A2 A3 Exothermic Runaway Risk! (Rapid Arenium Ion Formation) A2->A3 Target 4-Amino-3-chlorobenzamide (Target Molecule) A3->Target B1 4-Amino-3-chlorobenzoic Acid B2 SOCl2 Activation B1->B2 B3 Violent Off-Gassing (SO2 + HCl Evolution) B2->B3 B4 Aqueous Ammonia Quench B3->B4 B5 High Heat of Amidation (Nucleophilic Addition) B4->B5 B5->Target

Caption: Thermal hazard pathways in 4-Amino-3-chlorobenzamide synthesis via routes A and B.

Quantitative Process Safety Data
Unit OperationChemical MechanismThermal Hazard / Gas RiskRequired Mitigation Strategy
NCS Chlorination Electrophilic aromatic substitution via in-situ

High exotherm upon induction; delayed thermal "bump".Controlled portion-wise addition at <10°C; active external cooling jacket.
Thionyl Chloride Activation Acyl chloride formationRapid gas generation (

+

) causing foaming & pressure buildup.
Slow addition of

; alkaline scrubber integration; vented system.
Ammonia Quenching Nucleophilic addition-elimination & neutralizationViolent localized boiling; high heat of

formation.
Inverse addition (acid chloride into

); pre-chilled to 0°C.

Route A: Direct Electrophilic Chlorination (NCS Pathway)

Q: Why does the N-chlorosuccinimide (NCS) chlorination of 4-aminobenzamide frequently "bump" or experience sudden thermal runaway? A: When 4-aminobenzamide reacts with NCS, researchers often observe a delayed, highly exothermic spike. Mechanistically, NCS is a mild electrophilic chlorine source. However, trace amounts of


 (generated as a byproduct) act as a catalyst that rapidly unzips the bulk NCS, releasing molecular chlorine gas (

) directly into the solution [INDEX_2.3]. Because the aniline ring of 4-aminobenzamide is highly electron-rich, it undergoes electrophilic aromatic substitution with

via a resonance-stabilized arenium ion (sigma complex) almost instantaneously[INDEX_2.12]. This abrupt shift from a slow, NCS-driven reaction to a fast, auto-catalyzed

-driven reaction releases immense heat rapidly, causing a dangerous thermal "bump" [INDEX_2.3].

Q: What is the recommended self-validating protocol for scaling up this chlorination step? A: To safely manage the generation of in-situ


 and the resulting heat, the system must be tightly constrained by temperature.

Self-Validating Scale-Up Protocol (NCS Chlorination):

  • Solubilization & Baseline: Dissolve 1.0 eq of 4-aminobenzamide in anhydrous DMF (10 volumes).

    • Validation Check: The solution must be fully homogeneous. Undissolved substrate creates high-concentration pockets that will explosively react once dissolved.

  • Thermal Equilibrium: Cool the reactor to 0–5°C using an external glycol/water jacket. Ensure the agitator is set to a high RPM to maximize heat mass transfer.

  • Portion-Wise Addition: Divide 1.05 eq of solid NCS into 5 equal portions. Add the first portion.

  • Self-Validating Hold (Critical): Monitor the internal thermocouple. You will observe a temperature spike.

    • Validation Rule: Do not add the next portion until the internal temperature returns exactly to baseline (≤ 5°C). This validates that your chiller's cooling capacity is out-pacing the heat of reaction. If the temperature takes longer than 15 minutes to recover, decrease the mass of the subsequent portions.

  • Completion & Quench: Once addition is complete, stir at 10°C for 4 hours. Quench with 10% aqueous sodium thiosulfate to neutralize any remaining electrophilic chlorine species before workup.

Route B: Acid Activation & Amidation

Q: During the activation of 4-amino-3-chlorobenzoic acid with


, how do we mitigate the violent exotherm and off-gassing? 
A:  Thionyl chloride (

) reacts extremely vigorously with carboxylic acids, releasing equimolar amounts of sulfur dioxide (

) and hydrogen chloride (

) gases [INDEX_2.9][INDEX_2.11]. The hazard here is a compound effect: the reaction itself is exothermic, and the massive volume of escaping gas causes the solvent to foam. If the foam hits the reactor's condenser, it creates a physical plug, leading to rapid pressure buildup and potential vessel failure. The causality of safe design requires keeping the gas evolution rate safely below the cross-sectional venting capacity of your reactor.

Q: The subsequent ammonia quench step often causes localized boiling and yield loss. What causes this, and how is it controlled? A: The reaction between an acyl chloride and ammonia is a classic nucleophilic addition-elimination mechanism [INDEX_2.17]. The highly positive carbonyl carbon is rapidly attacked by the lone pair on the ammonia nitrogen. The elimination of the chloride ion releases


, which instantaneously reacts with excess ammonia to form ammonium chloride (

) [INDEX_2.17]. The heat of this acid-base neutralization, combined with the heat of the amidation itself, is enough to instantly boil the reaction solvent if added linearly.

Self-Validating Scale-Up Protocol (Inverse Amidation):

  • Activation: Suspend 1.0 eq of 4-amino-3-chlorobenzoic acid in toluene. Add a catalytic amount of DMF. Add 1.5 eq

    
     dropwise at 20°C via an addition funnel.
    
  • Controlled Off-Gassing: Slowly heat the mixture to 60°C.

    • Validation Check: Route the reactor vent through a basic scrubber (e.g., 2M NaOH). The rate of bubbling in the scrubber validates the reaction progress. The cessation of bubbling confirms the complete conversion to the acyl chloride.

  • Vacuum Stripping: Remove the excess unreacted

    
     and toluene under reduced pressure.
    
    • Causality Rule: Keep the water bath below 40°C. High heat in the presence of excess

      
       can cause the newly formed amide (or aniline moiety) to inadvertently form an imidoyl chloride side-product [INDEX_2.18]. Redissolve the resulting thick oil in dry THF.
      
  • Inverse Amidation (Critical): Cool a concentrated aqueous ammonia solution (5.0 eq) to 0°C in the main reactor. Load the THF-acyl chloride solution into an addition funnel, and add it dropwise into the ammonia.

    • Causality Rule: Inverse addition ensures ammonia is always in vast excess. This allows the bulk aqueous medium to act as an infinite thermal sink, instantly absorbing the heat of the

      
       formation without boiling the THF [INDEX_2.17].
      
References
  • "Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water" ACS Catalysis.
  • "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions" Benchchem.
  • "Carboxylic Acids Advanced. Reaction with Thionyl Chloride" YouTube (FranklyChemistry).
  • "Managing exothermic reactions with thionyl chloride and water" Benchchem.
  • "Reaction between acyl chlorides and ammonia - addition / elimination" Chemguide.
  • "What is the effect of excess thionyl chloride on amide formation" ResearchGate.

Technical Support Center: Forced Degradation & Stability Troubleshooting for 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-3-chlorobenzamide (CAS: 50961-67-6). As a critical intermediate in the synthesis of pharmaceutical APIs and complex organic pigments, understanding the intrinsic stability of this compound is vital.

This guide is engineered for drug development professionals and analytical chemists. It provides field-proven methodologies, mechanistic troubleshooting, and regulatory-aligned strategies for designing stability-indicating analytical methods based on ICH Q1A(R2) and Q1B guidelines.

Mechanistic Pathway Mapping

Before troubleshooting an analytical failure, one must understand the predictive chemistry of the molecule. 4-Amino-3-chlorobenzamide contains three functional moieties susceptible to specific stress conditions:

  • The Primary Benzamide: Highly susceptible to acid- or base-catalyzed hydrolysis, leading to amide bond cleavage[1].

  • The Primary Aniline (Amino group): Extremely sensitive to radical-mediated oxidative environments and photolysis, rapidly converting to nitroso, nitro, or complex azo-polymeric species[2].

  • The Chlorobenzene Ring: Generally stable thermally, but can undergo photolytic dehalogenation under intense UV exposure.

G API 4-Amino-3-chlorobenzamide (Target Compound) Hydrolysis Acid / Base Hydrolysis 0.1M HCl or 0.1M NaOH API->Hydrolysis Oxidation Oxidative Stress 3% H2O2 API->Oxidation Photolysis Photolytic Stress ICH Q1B UV/Vis Light API->Photolysis Deg_Hyd Amide Bond Cleavage Primary Degradant: 4-Amino-3-chlorobenzoic acid Hydrolysis->Deg_Hyd Target: 5-20% Degradation Deg_Oxi Primary Amine Oxidation Primary Degradants: Nitroso, Nitro & N-oxides Oxidation->Deg_Oxi Target: 5-20% Degradation Deg_Pho Photo-Oxidation Primary Degradants: Dehalogenated / Polymeric species Photolysis->Deg_Pho

Caption: Predicted forced degradation pathways of 4-Amino-3-chlorobenzamide under ICH stress conditions.

Troubleshooting & Technical FAQs (Q&A)

Q: My acid hydrolysis sample shows over 40% degradation, generating a massive cluster of secondary peaks. Is this data valid for method validation? A: No. Regulatory guidelines (ICH Q1A) expect a target degradation window of 5–20%[3]. Exceeding 20% degradation forces your primary degradant (4-amino-3-chlorobenzoic acid) to undergo secondary non-physiological reactions. This generates "ghost peaks" that have no relevance to the actual predictive shelf-life of the compound. Corrective Action: Decrease the stress temperature from 60°C to 40°C, or sample at an earlier kinetic time point (e.g., 4 hours instead of 24 hours).

Q: Why do I observe an unresolved baseline "hump" rather than distinct peaks during the oxidative stress test with H₂O₂? A: This is due to rampant amine polymerization. The primary aniline group on 4-Amino-3-chlorobenzamide is highly prone to radical-mediated oxidation[2]. Under excessive oxidative stress, anilines form not just simple N-oxides, but highly colored azo dimers and polyaniline-like polymeric species that elute as a broad, unresolved band on a chromatogram. Corrective Action: Reduce the hydrogen peroxide concentration from 3% to 1%, or aggressively quench the reaction earlier using a reducing agent like sodium thiosulfate to capture the primary monomeric degradants before polymerization occurs.

Q: I am experiencing severe peak tailing for the parent compound during HPLC analysis. How do I resolve this? A: The basic aniline group is interacting with your stationary phase. Primary amines strongly interact with un-endcapped, residual acidic silanols on standard silica-based C18 columns via ion-exchange mechanisms[2]. Corrective Action: Utilize a highly base-deactivated (double-endcapped) column. Alternatively, lower your mobile phase pH (e.g., pH 2.5 with Phosphoric Acid) to fully protonate the silanols, or add a volatile amine modifier (e.g., 0.1% Triethylamine) to competitively mask the active sites.

Q: Why do my base hydrolysis samples show inconsistent degradation percentages when placed in the autosampler overnight? A: You have failed to implement a neutralizing quench. Forced degradation must be a self-validating system. If you do not neutralize the alkaline solution (0.1M NaOH) with an equimolar amount of acid (0.1M HCl) before placing it in the autosampler, the hydrolysis mechanism will relentlessly continue inside the vial[1]. This destroys the correlation between your documented "stress time" and the kinetic degradation rate.

Quantitative Degradation Matrix

To standardise benchmarking, target the following validated stress conditions. These parameters represent the optimal "sweet spot" to achieve the regulatory 5–20% target breakdown[3][4].

Stress PathwayReagent / EnvironmentStandard Condition (Temp/Time)Target DegradationPredicted Primary DegradantsMechanistic Causality
Acid Hydrolysis 0.1 M HCl60°C for 24 hours5 – 20%4-amino-3-chlorobenzoic acidProtonation of amide oxygen followed by nucleophilic water attack.
Base Hydrolysis 0.1 M NaOH60°C for 24 hours5 – 20%4-amino-3-chlorobenzoic acidHydroxide ion attack on the electrophilic carbonyl carbon of the benzamide.
Oxidation 1% - 3% H₂O₂25°C for 6 - 24 hours5 – 20%Nitroso/Nitro derivatives, N-oxidesRadical abstraction and oxygen insertion at the primary aniline nitrogen.
Thermal (Solid) Dry Heat Oven80°C for 48 hours< 5%Trace oligomersEnergy-driven bond vibration (molecule is generally thermally stable as a solid).
Photolysis UV / Vis Light1.2M lux hours / 200W-hr/m²5 – 20%Dehalogenated species, photo-dimersUV-induced homolytic cleavage of the C-Cl bond; photo-oxidation of the amine.

Step-by-Step Experimental Protocols

Below are the causal, self-validating step-by-step methodologies for isolating degradation pathways cleanly.

Protocol A: Acid & Base Hydrolytic Stress
  • Stock Preparation: Accurately weigh 10 mg of 4-Amino-3-chlorobenzamide and dissolve in 10 mL of an inert diluent (e.g., Acetonitrile/Water mixture) to yield a 1 mg/mL stock solution.

  • Stress Induction:

    • Acid: Transfer 2 mL of stock to a 10 mL volumetric flask. Add 2 mL of 0.1 M HCl.

    • Base: Transfer 2 mL of stock to a separate 10 mL volumetric flask. Add 2 mL of 0.1 M NaOH.

  • Incubation: Seal the flasks securely and incubate in a controlled water bath at 60°C for exactly 24 hours.

  • Quenching (Critical Step): Remove from heat and cool to room temperature.

    • To the Acid flask, add exactly 2 mL of 0.1 M NaOH to neutralize.

    • To the Base flask, add exactly 2 mL of 0.1 M HCl to neutralize.

  • Dilution & Analysis: Make up the volume to 10 mL with mobile phase diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Protocol B: Oxidative Stress
  • Stock Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Stress Induction: Transfer 2 mL of stock into a 10 mL volumetric flask. Add 2 mL of freshly prepared 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Store the flask at room temperature (25°C) in the dark for 24 hours. (Note: Light must be excluded to prevent compounding photo-oxidative variables).

  • Quenching: Add an experimentally predetermined volume of 0.1 M Sodium Thiosulfate to neutralize residual peroxide, thereby freezing the kinetic degradation state.

  • Dilution & Analysis: Make up the volume to 10 mL with diluent, filter, and inject into the UHPLC/HPLC system.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: On the Stability and Degradation Pathways of Venetoclax under Stress Conditions Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Validation & Comparative

biological activity of 4-Amino-3-chlorobenzamide vs 4-aminobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 4-Amino-3-chlorobenzamide vs. 4-Aminobenzamide in Drug Discovery

Executive Summary

In the landscape of targeted cancer therapeutics and enzyme inhibition, the benzamide pharmacophore serves as a highly versatile foundation. For researchers and drug development professionals, understanding the subtle structural distinctions between simple benzamides and their halogenated derivatives is critical. This guide objectively compares the biological performance, mechanistic target affinity, and experimental validation of two structurally related compounds: 4-Aminobenzamide (4-ABA) and 4-Amino-3-chlorobenzamide (4-A-3-CBA) .

Target Mechanics & Chemical Logic

4-Aminobenzamide (4-ABA): The Baseline Probe

4-Aminobenzamide is the prototypical early-generation Poly(ADP-ribose) polymerase (PARP-1) inhibitor. Its biological activity relies entirely on structural mimicry of the nicotinamide ring of NAD+. The carboxamide group establishes critical hydrogen bonds with essential residues (e.g., Ser904 and Gly863) within the PARP-1 catalytic cleft.

However, because 4-ABA lacks peripheral substitutions to exploit adjacent sub-pockets, it relies solely on these core hydrogen bonds and weak π-π stacking. As a result, its target affinity is relatively weak (IC50 ~ 9 µM), making 4-ABA a preferred 1 rather than an advanced clinical candidate[1].

4-Amino-3-chlorobenzamide (4-A-3-CBA): The Advanced Halogenated Scaffold

The addition of a single chlorine atom at the 3-position fundamentally alters the biological profile of the molecule. The electron-withdrawing and highly lipophilic nature of the halogen restricts the rotational freedom of the carboxamide group, pre-organizing the molecule for optimal target binding.

In target microenvironments, the 3-chloro moiety acts as a hydrophobic anchor, enabling the compound to exploit deep hydrophobic sub-pockets via halogen bonding. This drastically increases target residence time. Consequently, 4-A-3-CBA serves as an active pharmaceutical intermediate for potent multi-target therapeutics:

  • DNA Repair / Apoptosis: It is the core scaffold of 2 (3-chloroprocainamide), a DNA repair inhibitor known to bypass p53-dependent pathways, forcing cancer cells into G2/M cycle arrest and apoptosis[2].

  • Tyrosine Kinase Inhibition: Recent computational and in vitro studies highlight that 4-A-3-CBA-derived benzoate esters behave as3. The 3-chloro group tightly matches EGFR pharmacophoric queries, successfully inducing the extrinsic apoptotic cascade (caspase 3/8 activation) in A549 and HepG2 solid tumor lines[3].

Quantitative Biological Activity Profile

To objectively benchmark the biological capacity of these compounds, the table below consolidates quantitative performance data based on established literature.

Table 1: Pharmacological Comparison of Benzamide Scaffolds

Compound / ScaffoldPrimary MoA TargetStructural ModifierTarget Inhibition (IC50)Dominant Application
4-Aminobenzamide PARP-1 (Nicotinamide cavity)None (Unsubstituted)~9.0 µMReference probe for fragment screening and competitive inhibition baselines[1][4]
4-Amino-3-chlorobenzamide PARP-1, EGFR, DNA Repair3-Chloro HalogenationDerivatives < 1.0 µMScaffold for multi-kinase inhibitors and synthetic lethal therapeutics (e.g., Declopramide)[2][3]

Mechanism of Action Visualization

The following diagram illustrates how the structural divergence of these two compounds dictates their biological routing and resulting phenotypic efficacy.

Biological_Signaling NAD_Pool Cellular NAD+ Pool Target_PARP PARP-1 Catalytic Site NAD_Pool->Target_PARP Substrate Survival DNA Repair & Proliferation Target_PARP->Survival Poly(ADP-ribosyl)ation Apoptosis Extrinsic Apoptosis / Synthetic Lethality Target_PARP->Apoptosis When Blocked Target_EGFR EGFR Tyrosine Kinase Target_EGFR->Survival Cell Proliferation Signaling Target_EGFR->Apoptosis When Blocked Probe_ABA 4-Aminobenzamide (Weak H-Bonding) Probe_ABA->Target_PARP Competitive Inhibition (IC50 ~9 µM) Scaffold_CBA 4-A-3-CBA Derivatives (Halogen Bonding / High Lipophilicity) Scaffold_CBA->Target_PARP Potent Inhibition Scaffold_CBA->Target_EGFR Kinase Inhibition (e.g., Compound N5a)

Caption: Divergent biological pathways modulated by the 4-ABA and 4-A-3-CBA scaffolds.

Validated Experimental Protocol: High-Throughput PARP-1 Inhibition Assay

To objectively quantify the kinetic divergence in target affinity between these two scaffolds, a4 is highly recommended. This protocol operates as a self-validating system by relying on end-product measurement (poly(ADP-ribose) chain formation) rather than generic substrate depletion, eliminating non-specific signal artifacts[4].

Step 1: Plate Functionalization & Histone Immobilization

  • Action: Coat 96-well microplates with 50 µL of histone solution in carbonate buffer (pH 9.6) overnight at 4°C. Wash extensively with PBST.

  • Causality Rationale: Histones act as the physiological acceptor proteins for poly(ADP-ribose) polymers. The alkaline carbonate buffer optimizes the electrostatic adsorption of these highly basic proteins to the polystyrene surface, ensuring physiologically relevant binding kinetics.

Step 2: Enzyme & Inhibitor Pre-Incubation

  • Action: Add recombinant PARP-1 enzyme (0.5 U/well) alongside serial dilutions of the test compounds (1 nM to 100 µM). The reaction buffer must contain 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, and 1 µg/mL sonicated salmon sperm DNA.

  • Causality Rationale: PARP-1 catalytic activity is strictly dependent on the recognition of DNA strand breaks. The sonicated DNA provides these breaks, allosterically activating the enzyme. Mg2+ coordinates the DNA-enzyme complex geometry, while DTT (a reducing agent) prevents the fatal oxidation of the functionally critical zinc-finger motifs on PARP-1.

Step 3: Reaction Initiation

  • Action: Introduce 50 µM β-NAD+ to initiate the reaction. Incubate precisely for 30 minutes at 25°C.

  • Causality Rationale: β-NAD+ is the obligate biological co-substrate. 4-ABA and 4-A-3-CBA natively compete for the nicotinamide-binding site. A synchronized, temperature-controlled incubation prevents the enzyme from fully exhausting the substrate pool, keeping the kinetic rate within a linear, measurable range.

Step 4: Detection & Quantification

  • Action: Terminate the reaction and probe the wells using an anti-PAR monoclonal primary antibody (e.g., clone 10H), followed by an HRP-conjugated secondary antibody. Add TMB substrate and read the absorbance at 450 nm.

  • Causality Rationale: The 10H antibody specifically maps to the repeating ribose-ribose bonds of the long-chain polymer. The HRP-TMB reaction yields a colorimetric absorbance strictly proportional to uninhibited PARP-1 activity, facilitating a highly accurate non-linear regression analysis to determine precise IC50 values.

References

  • "(PDF) Hit clustering can improve virtual fragment screening: CDK2", ResearchGate. 1

  • "An Improved Nonisotopic Test to Screen a Large Series of New Inhibitor Molecules of Poly(ADP-ribose) Polymerase Activity for Therapeutic Applications1", Clinical Cancer Research - AACR Journals. 4

  • "Declopramide | C13H20ClN3O | CID 70177", PubChem - NIH. 2

  • "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses", PMC - NIH. 3

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Amino-3-chlorobenzamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Amino-3-chlorobenzamide, a key chemical intermediate. We will explore the rationale behind the method development, a detailed validation protocol grounded in regulatory expectations, and a critical comparison with an alternative analytical approach.

The Criticality of a Validated Purity Method

4-Amino-3-chlorobenzamide serves as a building block in the synthesis of various pharmaceutical compounds. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a quality control checkbox but a fundamental component of the overall drug development process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures to ensure product quality.[1][2][3]

This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like 4-Amino-3-chlorobenzamide.[4]

Designing a Robust HPLC Method for 4-Amino-3-chlorobenzamide

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and potential impurities. Based on the synthesis of similar compounds, potential impurities in 4-Amino-3-chlorobenzamide could include unreacted starting materials such as 4-amino-3-chlorobenzoic acid, or byproducts from side reactions.[2][5]

Our Proposed HPLC Method:

A reversed-phase HPLC method is selected for its ability to separate compounds with varying polarities.

ParameterRecommended ConditionRationale
HPLC System Quaternary HPLC with UV/PDA DetectorProvides flexibility in mobile phase composition and the Photo Diode Array (PDA) detector allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase offers excellent retention for aromatic compounds. The specified dimensions provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrilePhosphoric acid helps to control the pH and ensure good peak shape for the amine-containing analyte. Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A PDA detector will allow for the monitoring of multiple wavelengths to ensure all impurities are detected.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

A Comprehensive Guide to Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Data Analysis & Reporting Protocol Validation Protocol Definition StdPrep Standard & Sample Preparation Protocol->StdPrep Specificity Specificity StdPrep->Specificity Linearity Linearity & Range StdPrep->Linearity Accuracy Accuracy StdPrep->Accuracy Precision Precision (Repeatability & Intermediate) StdPrep->Precision Data Data Acquisition & Processing Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ LOD & LOQ LOD_LOQ->Data Robustness Robustness Robustness->Data Report Validation Report Generation Data->Report Comparison_HPLC_vs_GC cluster_HPLC HPLC Method cluster_GC GC Method cluster_Analyte Analyte: 4-Amino-3-chlorobenzamide HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - Suitable for non-volatile & thermally labile compounds - High resolution & sensitivity - No derivatization required HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Higher solvent consumption - Potentially longer analysis times HPLC_Node->HPLC_Disadv GC_Node Gas Chromatography GC_Adv Advantages: - High efficiency for volatile compounds - Fast analysis times GC_Node->GC_Adv GC_Disadv Disadvantages: - Requires derivatization for non-volatile compounds - Potential for thermal degradation - More complex sample preparation GC_Node->GC_Disadv Analyte_Node Non-volatile, Thermally Labile Analyte_Node->HPLC_Node Directly Amenable Analyte_Node->GC_Node Requires Derivatization

Sources

Comprehensive Impurity Profiling of Commercial 4-Amino-3-chlorobenzamide Batches: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

4-Amino-3-chlorobenzamide (CAS 50961-67-6) is a pivotal chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), including benzamide-class therapeutics such as PDE IV inhibitors and glutamate dehydrogenase activators. When sourcing this intermediate for drug development, relying solely on a supplier's Certificate of Analysis (CoA) is a critical vulnerability. CoAs often report "Total Impurities" based on generic assays, masking the presence of specific, potentially toxic degradants or byproducts.

To ensure patient safety and regulatory compliance, rigorous impurity profiling must be conducted in accordance with the [1]. This guide objectively compares the impurity profiles of three commercial batches from different suppliers, detailing the mechanistic origins of these impurities and providing a self-validating analytical protocol for their quantification.

Mechanistic Causality of Impurity Formation

Understanding why specific impurities are present in commercially available is essential for developing robust analytical methods. The impurity profile is a direct fingerprint of the manufacturer's synthetic route and purification rigor.

  • Unreacted Starting Material (Methyl 4-amino-3-chlorobenzoate): The standard industrial synthesis involves the amidation of methyl 4-amino-3-chlorobenzoate using formamide and sodium methoxide in DMF[2]. This amidation is an equilibrium-driven process. Suboptimal stoichiometric ratios or insufficient reaction times result in unreacted methyl ester carrying over into the final batch.

  • Hydrolysis Degradants (4-Amino-3-chlorobenzoic acid): Excessive thermal stress during the amidation step or exposure to moisture during storage can lead to the hydrolysis of the benzamide back into its corresponding carboxylic acid.

  • Over-Chlorination Byproducts (4-Amino-3,5-dichlorobenzamide): Electrophilic aromatic chlorination of early precursors is highly sensitive to reaction kinetics. Over-chlorination yields the 3,5-dichloro derivative. Because the additional chlorine atom only slightly increases lipophilicity without altering the primary functional groups, this impurity forms a "critical pair" that tightly co-elutes with the target intermediate, challenging standard reverse-phase chromatography.

Comparative Batch Analysis

We evaluated three commercial batches of 4-amino-3-chlorobenzamide: Supplier A (Premium grade), Supplier B (Standard grade), and Supplier C (Economy grade). The quantitative data summarized below highlights the stark differences in synthesis control and the necessity of in-house profiling.

Table 1: Comparative Impurity Profile (% Area by HPLC-UV at 254 nm)

Data represents the mean of triplicate injections. Thresholds are based on a maximum daily dose of <2g per ICH Q3A(R2)[1].

Impurity / AnalyteRRTSupplier ASupplier BSupplier CICH Q3A Action Threshold
4-Amino-3-chlorobenzoic acid 0.65ND0.04%0.12%>0.05% (Reporting)
4-Amino-3-chlorobenzamide (API) 1.0099.85%99.20%98.10%N/A
Methyl 4-amino-3-chlorobenzoate 1.250.03%0.15%0.45%>0.10% (Identification)
4-Amino-3,5-dichlorobenzamide 1.420.02%0.25%0.85%>0.15% (Qualification)
Unknowns (Max Single Peak) Var.<0.01%0.08%0.22%>0.10% (Identification)
Table 2: Residual Solvents by HS-GC-FID (ppm)

Evaluated against[3].

SolventSupplier ASupplier BSupplier CICH Q3C Limit
Methanol (Class 2)150 ppm850 ppm3,200 ppm 3,000 ppm
N,N-Dimethylformamide (Class 2)45 ppm320 ppm950 ppm 880 ppm
2-Propanol (Class 3)400 ppm1,200 ppm4,500 ppm5,000 ppm

Analysis: Supplier C fails both ICH Q3A and Q3C guidelines, exhibiting high levels of the dichloro impurity (0.85%) which would require costly toxicological qualification, as well as failing residual solvent limits for DMF and Methanol. Supplier B requires structural identification of the methyl ester and dichloro impurities but may pass if toxicologically qualified. Supplier A is the only batch suitable for immediate downstream API synthesis without further purification.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following HPLC-UV/LC-MS methodology is designed as a self-validating system , meaning the assay continuously proves its own accuracy during execution through embedded checkpoints.

Step-by-Step Methodology: HPLC-UV/LC-MS Impurity Profiling
  • System Suitability Testing (SST) [Self-Validation Checkpoint 1]:

    • Action: Inject a resolution mixture containing 1.0 mg/mL of 4-amino-3-chlorobenzamide and 0.01 mg/mL of 4-amino-3,5-dichlorobenzamide.

    • Causality & Validation: The system is only "ready" if the resolution (

      
      ) between these critical pairs is 
      
      
      
      , and the relative standard deviation (RSD) of the main peak area across 5 replicate injections is
      
      
      . This guarantees instrument precision and column resolving power before any real sample is consumed.
  • Sample Preparation & Spike Recovery [Self-Validation Checkpoint 2]:

    • Action: Dissolve 50 mg of the commercial batch in 50 mL of Diluent (Water:Acetonitrile 80:20 v/v). Prepare a separate "Spiked" sample by adding a known concentration (0.10% w/w) of methyl 4-amino-3-chlorobenzoate reference standard to the sample matrix.

    • Causality & Validation: Recovery of the spiked impurity must fall between 90–110%. This validates the complete absence of matrix suppression effects, ensuring that the sample matrix is not artificially lowering impurity signals.

  • Chromatographic Separation:

    • Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 3 µm)[2].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient Program: 5% B to 80% B over 20 minutes; hold for 5 minutes; return to 5% B.

    • Flow Rate & Detection: 1.0 mL/min. Split flow to UV detector (254 nm) and ESI-MS (Positive mode, scan range m/z 100-500).

  • Data Processing & Mass Balance[Self-Validation Checkpoint 3]:

    • Action: Integrate all peaks

      
       area.
      
    • Causality & Validation: Calculate the total mass balance by comparing the sum of all integrated peak areas against a quantitative external standard. The total recovery must be

      
      , ensuring no highly retained impurities are "hiding" on the column or eluting without UV/MS detection.
      

Analytical Workflow Visualization

ImpurityWorkflow Start Commercial Batch 4-Amino-3-chlorobenzamide SST System Suitability Test (Rs > 2.0 for Critical Pair) Start->SST HPLC HPLC-UV & LC-MS/MS Impurity Profiling Thresh_Report Impurity > 0.05%? (Reporting Threshold) HPLC->Thresh_Report SST->HPLC Passes SST Thresh_ID Impurity > 0.10%? (Identification Threshold) Thresh_Report->Thresh_ID Yes Pass Batch Approved (Meets ICH Guidelines) Thresh_Report->Pass No ID_Step Structural Elucidation (MS/MS fragmentation) Thresh_ID->ID_Step Yes Thresh_ID->Pass No (Report Only) Qual_Step Toxicological Qualification (>0.15% Threshold) ID_Step->Qual_Step Level > 0.15% ID_Step->Pass Level <= 0.15% Qual_Step->Pass Qualified Safe Fail Batch Rejected (Fails Specifications) Qual_Step->Fail Toxicity Risk

Analytical workflow and ICH Q3A decision matrix for impurity profiling of commercial batches.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances & ICH Q3C(R8) Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: United States Patent US7807684B2 (Synthesis of 4-Amino-3-chlorobenzamide)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-3-chlorobenzamide, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of 4-Amino-3-chlorobenzamide

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Amino-3-chlorobenzamide is classified with several hazards that necessitate careful handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: While some sources vary, it is prudent to treat this compound as potentially harmful through multiple exposure routes.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind stringent PPE use is to create a barrier between the researcher and the hazardous material, mitigating the risk of accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.
Eye/Face Protection Safety glasses with side-shields or chemical gogglesTo protect against splashes or airborne particles that could cause serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo shield the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of dust or aerosols, which can cause respiratory tract irritation.[4][5]
Step-by-Step Disposal Protocol

The disposal of 4-Amino-3-chlorobenzamide must be managed as hazardous waste in compliance with all local, regional, and national environmental regulations.[4][6] Never dispose of this chemical down the drain or in regular trash.[6]

Step 1: Waste Collection

  • Collect waste 4-Amino-3-chlorobenzamide and any materials heavily contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled, and sealable container.[5][7]

  • Causality: Segregating chemical waste prevents inadvertent and dangerous reactions between incompatible substances. A sealed container minimizes the release of vapors and prevents spills.

Step 2: Labeling

  • The waste container must be unequivocally labeled as "Hazardous Waste."[6][8]

  • The label must include the full chemical name: "4-Amino-3-chlorobenzamide" (avoiding abbreviations or chemical formulas), and an approximate quantity of the waste.[6][8]

  • Causality: Proper labeling is a critical safety measure that informs waste handlers of the container's contents, enabling them to manage it correctly and safely.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

  • Causality: Proper storage prevents accidents, such as the release of toxic gases or fires, that could result from the mixing of incompatible chemicals.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][6]

  • Follow all institutional procedures for waste manifest documentation.

  • Causality: EHS professionals are trained in the compliant transport and disposal of hazardous materials, ensuring that the waste is handled in accordance with regulations from generation to final disposal.[10]

Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (within a chemical fume hood):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[5]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[7]

  • Major Spill (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional EHS office.

    • Restrict access to the spill area.

    • Follow your institution's specific emergency procedures for hazardous chemical spills.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-chlorobenzamide.

G cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of 4-Amino-3-chlorobenzamide Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in a Dedicated, Sealed Container ppe->collect label_waste Label Container: 'Hazardous Waste' '4-Amino-3-chlorobenzamide' collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store check_compat Ensure Segregation from Incompatible Materials store->check_compat contact_ehs Contact EHS for Pickup check_compat->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of 4-Amino-3-chlorobenzamide.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.